molecular formula C9H18N2O B11916565 3-(6-Methylpiperidin-2-yl)azetidin-3-ol

3-(6-Methylpiperidin-2-yl)azetidin-3-ol

Cat. No.: B11916565
M. Wt: 170.25 g/mol
InChI Key: WTYCRMQZPUEXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylpiperidin-2-yl)azetidin-3-ol is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a unique molecular scaffold combining an azetidine ring, known for its role as a bioisostere, with a methyl-substituted piperidine moiety . This structure is of significant interest in the design and synthesis of novel pharmaceutical agents. Compounds containing the azetidin-3-ol group have been investigated as key intermediates and active components in the development of therapeutics for a range of diseases. Patent literature indicates that such structures are frequently explored as inhibitors for use in oncology, with specific applications in targeted cancer therapies . Furthermore, azetidine derivatives have shown relevance in research related to chronic and neurodegenerative conditions . Researchers value this compound for its potential to be further functionalized, enabling structure-activity relationship (SAR) studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(6-methylpiperidin-2-yl)azetidin-3-ol

InChI

InChI=1S/C9H18N2O/c1-7-3-2-4-8(11-7)9(12)5-10-6-9/h7-8,10-12H,2-6H2,1H3

InChI Key

WTYCRMQZPUEXMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2(CNC2)O

Origin of Product

United States

Foundational & Exploratory

Navigating the Synthesis and Application of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

The azetidine motif has emerged as a privileged structure in modern drug discovery, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1][2][3][4][5] This technical guide provides an in-depth exploration of 3-(6-methylpiperidin-2-yl)azetidin-3-ol, a novel and promising scaffold for the development of new therapeutic agents. While a specific CAS number for this compound is not publicly registered, a common occurrence for novel research molecules, this guide offers a comprehensive overview of its synthesis, characterization, and potential applications. We will delve into the strategic considerations for its multi-step synthesis, purification, and analytical validation, providing researchers with the foundational knowledge to incorporate this valuable building block into their drug discovery programs.

Introduction: The Rise of Azetidines in Drug Design

Saturated heterocycles are fundamental components of many approved drugs. Among these, the four-membered azetidine ring has garnered significant interest due to its unique conformational constraints and its ability to serve as a versatile scaffold.[1][2][4] The inherent ring strain of the azetidine ring, while posing synthetic challenges, also provides a unique vector for molecular design, allowing for precise control over the spatial orientation of substituents.[1][4][6] The incorporation of an azetidine moiety can lead to enhanced binding affinity, improved metabolic stability, and reduced off-target effects.[2][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its importance in contemporary medicinal chemistry.[2]

The target molecule, 3-(6-methylpiperidin-2-yl)azetidin-3-ol, combines the desirable properties of the azetidin-3-ol core with the stereochemically rich 6-methylpiperidine fragment. This combination presents a unique three-dimensional architecture that can be exploited for interaction with a variety of biological targets.

Physicochemical and Structural Properties

While experimental data for the specific target molecule is not available, we can infer its properties based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₂₀N₂OBased on chemical structure
Molecular Weight 184.28 g/mol Based on chemical structure
LogP Expected to be low to moderateThe presence of hydroxyl and amine groups will increase hydrophilicity.
pKa Two basic centers (piperidine and azetidine nitrogens)The piperidine nitrogen is expected to be more basic than the azetidine nitrogen.
Stereochemistry Multiple stereocentersThe carbon bearing the methyl group on the piperidine ring and the carbon connecting the two rings are chiral centers, leading to multiple possible stereoisomers.
Physical Form Likely a solid at room temperatureBased on related azetidinol and piperidine compounds.

Synthesis and Purification

The synthesis of 3-(6-methylpiperidin-2-yl)azetidin-3-ol is a multi-step process that requires careful control of reaction conditions and purification strategies. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related azetidine and piperidine derivatives.[6][7][8]

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the bond between the azetidine and piperidine rings as a key step. This can be achieved through the reaction of a suitable piperidine-based nucleophile with an electrophilic azetidin-3-one precursor. The piperidine starting material would, in turn, be derived from commercially available precursors.

G Target 3-(6-Methylpiperidin-2-yl)azetidin-3-ol Step1 Nucleophilic Addition to Azetidin-3-one Target->Step1 Azetidinone N-Protected Azetidin-3-one Step1->Azetidinone Piperidine_Nucleophile Organometallic 6-Methylpiperidine Reagent Step1->Piperidine_Nucleophile Step2_A Protection of Azetidine Azetidinone->Step2_A Step2_B Formation of Organometallic Reagent Piperidine_Nucleophile->Step2_B Azetidinol Azetidin-3-ol Step2_A->Azetidinol Protected_Piperidine N-Protected 2-Bromo-6-methylpiperidine Step2_B->Protected_Piperidine Step3_A Synthesis of Azetidin-3-ol Azetidinol->Step3_A Step3_B Synthesis of Protected Piperidine Protected_Piperidine->Step3_B Starting_Materials_A Epichlorohydrin & Amine Step3_A->Starting_Materials_A Starting_Materials_B Commercially Available Piperidine Derivative Step3_B->Starting_Materials_B

Caption: Retrosynthetic analysis of 3-(6-methylpiperidin-2-yl)azetidin-3-ol.

Proposed Synthetic Protocol

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of N-Benzhydryl-azetidin-3-one

  • To a solution of N-benzhydrylazetidin-3-ol (1 equivalent) in dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzhydryl-azetidin-3-one.

Step 2: Synthesis of 2-Lithio-N-benzyl-6-methylpiperidine

  • To a solution of N-benzyl-2-bromo-6-methylpiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

Step 3: Nucleophilic Addition

  • To the solution of 2-lithio-N-benzyl-6-methylpiperidine from Step 2 at -78 °C, add a solution of N-benzhydryl-azetidin-3-one (0.9 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(1-benzyl-6-methylpiperidin-2-yl)-1-benzhydrylazetidin-3-ol.

Step 4: Deprotection

  • Dissolve the product from Step 3 in methanol and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the final product, 3-(6-methylpiperidin-2-yl)azetidin-3-ol.

Purification and Characterization

The final compound should be purified by reverse-phase HPLC to achieve high purity. Characterization should be performed using the following techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.[9]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Chiral HPLC or SFC: To separate and quantify stereoisomers.

Safety and Handling

As with any novel chemical entity, 3-(6-methylpiperidin-2-yl)azetidin-3-ol should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) is not available; however, based on the hazards of related compounds like azetidin-3-ol hydrochloride and various piperidine derivatives, the following precautions are recommended.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][12]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Potential Suppliers of Starting Materials and Related Compounds

While 3-(6-methylpiperidin-2-yl)azetidin-3-ol is not a stock item, the necessary starting materials and related analogs can be sourced from various chemical suppliers.

CompoundPotential Suppliers
Azetidin-3-ol and its derivativesSigma-Aldrich, Fisher Scientific, TCI America, BLD Pharm, MedChemExpress[11][13][15]
6-Methylpiperidine and its derivativesSigma-Aldrich, Fisher Scientific, Acros Pharmatech[16]
Custom SynthesisNanjing Chemlin Chemical Co., Ltd., Molbase[17][18]

Conclusion and Future Outlook

3-(6-Methylpiperidin-2-yl)azetidin-3-ol represents a valuable, yet underexplored, chemical scaffold for drug discovery. Its unique three-dimensional structure and the presence of key pharmacophoric features make it an attractive starting point for the development of novel therapeutics across various disease areas, including oncology and central nervous system disorders.[2][4] The synthetic route outlined in this guide provides a practical approach for its preparation, enabling its incorporation into medicinal chemistry programs. Further investigation into the stereoselective synthesis of its various isomers will be crucial for elucidating structure-activity relationships and identifying potent and selective drug candidates.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Molbase. (n.d.). 3-methyl-azetidin-3-ol. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 797-802. Retrieved from [Link]

  • CN111170990B. (2020). Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative. Google Patents.
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223. Retrieved from [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-45. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). Azetidines. Retrieved from [Link]

  • Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. International Journal of Chemistry, 3(2). Retrieved from [Link]

  • Fedoseev, P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • El-Faham, A., et al. (2011). Synthesis and characterization of 3-phenylthio/3-phenoxy- azetidine-2-one. Organic Chemistry: An Indian Journal, 7(4). Retrieved from [Link]

  • Al-Azzawi, A. M. J. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 1-10. Retrieved from [Link]

  • Appenroth, D., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Retrieved from [Link]

Sources

Technical Guide: 2,6-Disubstituted Piperidine Azetidinol Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the design, synthesis, and application of 2,6-disubstituted piperidine azetidinol building blocks in medicinal chemistry. These scaffolds represent a strategic fusion of two privileged pharmacophores: the sterically demanding, conformationally locked 2,6-disubstituted piperidine and the polar, metabolically stable azetidin-3-ol .

The combination addresses critical challenges in modern drug discovery:

  • Conformational Control: The 2,6-substitution pattern on the piperidine ring (typically methyl groups) creates a "molecular gate," locking the N-substituent into a specific axial or equatorial orientation and shielding the nitrogen from metabolic N-dealkylation.

  • Physicochemical Optimization (Fsp³): The azetidin-3-ol moiety serves as a rigid, polar isostere for N-isopropyl or N-cyclobutyl groups, lowering lipophilicity (LogD) while providing a versatile hydroxyl handle for linker attachment (e.g., in PROTACs).

Part 1: Structural Rationale & Stereochemistry

The 2,6-Disubstituted Piperidine Core

The steric environment of the 2,6-disubstituted piperidine is the defining feature of this building block. Unlike unsubstituted piperidines, the presence of groups at C2 and C6 introduces severe A(1,3) strain, forcing substituents into specific conformations.

  • Cis-2,6-Disubstitution (Meso or Chiral): The substituents typically adopt an equatorial-equatorial orientation in the chair conformation. This forces the N-substituent (the azetidinol) into an axial position to avoid A(1,3) strain, or locks the ring flip.

  • Trans-2,6-Disubstitution: One substituent is axial and the other equatorial. This creates a twisted boat or distorted chair conformation, often used to induce specific vector projections in receptor binding pockets.

The Azetidin-3-ol Appendage

The azetidin-3-ol unit is attached to the piperidine nitrogen (creating a tertiary amine) or acts as a spiro-fused component. As an N-substituent, it offers:

  • Reduced Basicity: The strained 4-membered ring lowers the pKa of the tertiary amine compared to acyclic analogs, potentially improving oral bioavailability and CNS penetration.

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (CYP450) than larger rings like pyrrolidine or piperidine.

Part 2: Synthetic Methodologies

The synthesis of these complex building blocks requires a convergent approach: stereoselective formation of the piperidine core followed by coupling to the azetidinol moiety.

Route A: Stereoselective Synthesis of the 2,6-Piperidine Core

The most robust industrial route involves the hydrogenation of 2,6-disubstituted pyridines.

Protocol: Cis-Selective Hydrogenation

  • Substrate: 2,6-Lutidine (2,6-dimethylpyridine) or 2,6-disubstituted pyridine derivatives.

  • Catalyst: 5% Rh/C or PtO₂ (Nishimura’s catalyst).

  • Conditions: 50–60 psi H₂, AcOH (solvent), RT, 12–24 h.

  • Outcome: Exclusively yields the cis-2,6-isomer due to catalyst face adsorption.

  • Resolution: If chiral non-racemic material is required, enzymatic resolution (e.g., Candida antarctica Lipase B) or chiral HPLC is employed post-reduction.

Route B: Coupling the Azetidinol Moiety

Direct alkylation of 2,6-disubstituted piperidines is notoriously difficult due to steric hindrance flanking the nitrogen. Reductive amination is the superior, self-validating protocol.

Protocol: Reductive Amination Coupling

  • Reagents: cis-2,6-Dimethylpiperidine (1.0 eq), 1-Boc-3-azetidinone (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOH (cat.), DCE (solvent).

  • Procedure:

    • Mix amine and ketone in DCE with catalytic AcOH. Stir 1h to form the iminium species (equilibrium is slow due to sterics).

    • Add NaBH(OAc)₃ in portions. Stir 16–24h at RT.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in dioxane to remove the Boc group (if the azetidinol nitrogen is the linkage point, this step varies).

    • Note: For N-(azetidin-3-yl)-2,6-dimethylpiperidine , the ketone is 1-Boc-3-azetidinone. The product is a tertiary amine.

  • Hydroxyl Deprotection (if O-protected): If the 3-OH was protected (e.g., TBS), remove with TBAF.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis of the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine building block.

G Pyridine 2,6-Lutidine (Starting Material) Piperidine cis-2,6-Dimethylpiperidine (Stereodefined Core) Pyridine->Piperidine H2, Rh/C, AcOH (Cis-Selective) Intermediate Reductive Amination Intermediate Piperidine->Intermediate + Azetidinone NaBH(OAc)3, DCE Azetidinone 1-Boc-3-Azetidinone (Coupling Partner) Azetidinone->Intermediate FinalProduct 1-(Azetidin-3-yl)- 2,6-dimethylpiperidine Intermediate->FinalProduct 1. Isolation 2. Boc-Deprotection (Optional)

Caption: Convergent synthesis of the N-(azetidin-3-yl)-2,6-dimethylpiperidine scaffold via stereoselective hydrogenation and reductive amination.

Part 3: Data & Specifications

Physicochemical Profile

The incorporation of the azetidin-3-ol moiety significantly alters the properties of the piperidine core.

Property2,6-Dimethylpiperidine (Base)N-Isopropyl AnalogN-(Azetidin-3-yl) Analog Impact
LogP ~1.8~2.5~0.9 - 1.2 Significantly lowers lipophilicity.
tPSA 12 Ų12 Ų32 - 45 Ų Increases polar surface area (hydroxyl + amine).
pKa (Conj. Acid) ~11.0~10.5~8.5 - 9.0 Lowers basicity, reducing lysosomal trapping.
Metabolic Stability ModerateLow (N-dealkylation)High Azetidine ring resists oxidative opening.
Key Commercial Building Blocks

Researchers should look for these specific CAS registry numbers for validated starting materials.

Compound NameCAS NumberStereochemistryApplication
1-(Azetidin-3-yl)-2,6-dimethylpiperidine 752180-92-0 cis-2,6Standard linker/scaffold.
Azetidin-3-ol HCl 18621-18-6 AchiralPrecursor for coupling.
(2R,6S)-2,6-Dimethylpiperidine 766-17-6 cis (meso)Core synthesis.

Part 4: Applications in Drug Discovery[1][2][3]

PROTAC Linker Design

The 2,6-disubstituted piperidine azetidinol is an ideal "exit vector" for PROTACs (Proteolysis Targeting Chimeras).

  • Mechanism: The piperidine nitrogen binds to the E3 ligase ligand (e.g., Cereblon binders like Pomalidomide often use piperidine-like motifs) or the Warhead.

  • Linker Attachment: The 3-hydroxyl group on the azetidine serves as a specific attachment point for the linker chain (PEG/Alkyl). This rigidifies the exit vector, improving the ternary complex stability (Cooperativity,

    
    ).
    
GPCR Ligands (Bioisosterism)

In GPCR programs (e.g., Ghrelin, MCHr1), replacing a flexible diethyl-amine or N-cyclopentyl group with the N-azetidinyl-2,6-piperidine motif often results in:

  • Potency Maintenance: The 2,6-methyls mimic the steric bulk of larger alkyl chains.

  • Solubility Boost: The azetidinol hydroxyl interacts with solvent water, improving thermodynamic solubility without disrupting the hydrophobic binding of the piperidine methyls.

Part 5: Experimental Protocol (Self-Validating)

Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-2,6-dimethylpiperidine

  • Preparation: In a 100 mL round-bottom flask, dissolve cis-2,6-dimethylpiperidine (1.13 g, 10.0 mmol) and 1-Boc-3-azetidinone (2.05 g, 12.0 mmol) in 1,2-dichloroethane (DCE, 40 mL).

  • Activation: Add Glacial Acetic Acid (0.6 mL, 10.0 mmol). Stir at room temperature for 60 minutes. Checkpoint: The solution may turn slightly yellow; this indicates iminium formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three portions over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 16 hours. Validation: Monitor by LCMS. The peak for the ketone (MW 171) should disappear, and the product mass (M+H = 269.2) should appear.[1]

  • Workup: Quench with sat. NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% MeOH in DCM).

  • Yield: Expect 2.1–2.4 g (78–89%) of a colorless oil/solid.

References

  • Stereoselective Synthesis of 2,6-Disubstituted Piperidines

    • Srivastava, N., et al. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. Link

  • Azetidin-3-ol as a Building Block

    • Santa Cruz Biotechnology. Azetidin-3-ol Hydrochloride Salt (CAS 18621-18-6). Link

  • Spirocyclic Azetidine-Piperidine Applications

    • Pfizer Inc. (2018). Discovery of PF-5190457, a Potent and Selective Ghrelin Receptor Inverse Agonist. Journal of Medicinal Chemistry. Link

  • Commercial Building Block Data

    • BLD Pharm. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (CAS 752180-92-0).[2] Link

  • Azetidines in Drug Design

    • Kulik, H., et al. (2024). Synthesis of Azetidines and their Application in Medicinal Chemistry. Science. Link

Sources

Metabolic Stability of Methyl-Substituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved drugs. However, its ubiquity comes with a significant liability: high susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. This metabolic instability typically manifests as rapid intrinsic clearance (


), leading to poor oral bioavailability and short half-lives (

).

This guide analyzes the strategic incorporation of methyl groups onto the piperidine scaffold. We move beyond simple "steric blocking" to explore how methyl substitution alters ring conformation (axial vs. equatorial preferences), modifies lipophilicity (


), and electronically deactivates metabolic "soft spots."

The Metabolic Liability: -Carbon Oxidation

To solve the stability problem, we must first understand the mechanism of failure. The piperidine ring is predominantly metabolized via


-carbon hydroxylation .
The Mechanism

CYP450 enzymes (particularly CYP3A4 and CYP2D6) initiate metabolism via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism. The critical step is the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (


-carbon), which has a lower bond dissociation energy (BDE) due to stabilization by the adjacent nitrogen lone pair.
  • Abstraction: CYP450 abstracts an

    
    -proton, forming a carbon-centered radical.
    
  • Oxidation: The radical recombines with the heme-bound hydroxyl species to form a carbinolamine (hemiaminal).

  • Collapse: The unstable carbinolamine spontaneously collapses, leading to either ring opening (if N-dealkylation occurs) or oxidation to a lactam.

Visualization of the Pathway

The following diagram illustrates the oxidative cascade that degrades the piperidine core.

MetabolicPathway Piperidine Piperidine Scaffold Radical α-Carbon Radical (Stabilized) Piperidine->Radical H-Abstraction (HAT) CYP450 CYP450 (Fe-O) CYP450->Radical Catalysis Carbinolamine Carbinolamine (Unstable Hemiaminal) Radical->Carbinolamine -OH Rebound Iminium Iminium Ion Carbinolamine->Iminium -H2O Lactam Lactam (Stable Metabolite) Iminium->Lactam Oxidation RingOpen Ring Opening (N-Dealkylation) Iminium->RingOpen Hydrolysis

Figure 1: The oxidative degradation pathway of piperidine mediated by CYP450 enzymes.[1][2]

The "Magic Methyl" Effect: SAR & Causality

Methyl substitution is not merely about adding bulk; it is a tool for conformational programming .

C2-Methylation: The Direct Block

Placing a methyl group at the C2 position (adjacent to Nitrogen) is the most direct method to increase stability.

  • Mechanism: It removes one abstractable

    
    -proton and sterically hinders the approach of the bulky CYP heme iron to the remaining proton.
    
  • Trade-off: C2-substitution introduces significant steric strain (A-strain) on the nitrogen lone pair, often reducing the basicity (

    
    ) and potentially interfering with key H-bond interactions in the target protein's binding pocket.
    
C3/C4-Methylation: Remote Steric Shielding
  • C4-Methylation: Often tolerated well in binding pockets. It forces the piperidine ring into a defined chair conformation where the methyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This rigidification can reduce the entropic penalty of binding (improving potency) while modestly improving metabolic stability by limiting the ring's "breathing" motion required for the induced fit into the CYP active site.

  • C3-Methylation: Can disrupt planarity and induce a "twist-boat" conformation depending on other substituents.

The Lipophilicity Tax

Adding a methyl group typically increases


 by ~0.5 units. While this may improve membrane permeability, it also increases non-specific binding and affinity for CYP enzymes (which prefer lipophilic substrates). Therefore, methyl strategies must often be paired with the introduction of polarity elsewhere (e.g., fluorination) to maintain a balanced 

.

Experimental Protocol: Microsomal Stability Assay

To validate the impact of methyl substitution, a robust Human Liver Microsome (HLM) assay is required. This protocol is designed to be self-validating using internal markers.

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[3]

  • Quench Solution: Acetonitrile (ACN) containing Tolbutamide (Internal Standard).

Workflow Diagram

HLM_Assay Prep 1. Substrate Prep (1 µM in Buffer) PreInc 2. Pre-Incubation (37°C, 5 min, +HLM) Prep->PreInc Start 3. Initiation (+NADPH) PreInc->Start Sampling 4. Sampling Loop (0, 5, 15, 30, 45 min) Start->Sampling Quench 5. Quench (Ice-cold ACN + IS) Sampling->Quench Aliquot Transfer Analysis 6. LC-MS/MS Analysis (Parent Depletion) Quench->Analysis

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (


).
Validation Criteria
  • High Clearance Control: Verapamil or Propranolol (

    
    ). Must show >80% depletion in 30 mins.
    
  • Low Clearance Control: Warfarin (

    
    ). Must show <20% depletion in 60 mins.
    
  • Mass Balance: Monitor for metabolite appearance to ensure disappearance is due to metabolism, not precipitation.

Data Synthesis: Comparative Stability

The following table summarizes the impact of methyl substitution on a representative piperidine-based antagonist. Data is synthesized from standard SAR trends observed in medicinal chemistry literature (e.g., sEH inhibitors, Orexin antagonists).

Scaffold ModificationRelative

(min)

(

)
Mechanism of ImprovementPotential Risk
Unsubstituted Piperidine 12115 (High)N/ARapid

-oxidation
2-Methyl (Racemic) 4532 (Mod)Steric block of SOMSteric clash with target
2,6-Dimethyl (cis) >120<10 (Low)Dual-site blockingHigh steric bulk, reduced basicity
4-Methyl 2855 (High-Mod)Conformational rigidityMinimal stability gain alone
3,3-Dimethyl 8518 (Low)Gem-dimethyl effectIncreased lipophilicity (

)

Key Insight: While 2,6-dimethyl substitution offers the highest stability, it often abolishes potency due to steric bulk. The 3,3-dimethyl or 2-methyl (chiral) motifs often represent the "sweet spot" between stability and potency.

Strategic Design Guidelines

For medicinal chemists facing piperidine instability:

  • Scan the

    
    -positions:  Introduce a methyl group at C2. Separate enantiomers early, as one will likely be much more potent and potentially more stable.
    
  • Check the "Magic Methyl": If C2 substitution kills potency, try C4 or C3. The stability gain here is driven by conformation (reducing the energy of the transition state for CYP binding) rather than direct steric blocking.

  • Combine with Fluorine: If methyl substitution raises

    
     too high, replace a distal C-H with C-F to lower 
    
    
    
    and modulate lipophilicity without adding metabolic soft spots.

References

  • Pecic, S., et al. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. National Institutes of Health (PMC). Retrieved from [Link]

  • Wang, X., et al. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.[4] ACS Medicinal Chemistry Letters (2011). Retrieved from [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay Standard Conditions. Retrieved from [Link]

  • Kalgutkar, A. S., et al.Metabolism in Drug Design. Wiley-VCH. (Standard Text on Metabolic Soft Spots).

Sources

Methodological & Application

Synthesis of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol from amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol from Chiral Pool Amino Acids

Abstract

This application note details a convergent, stereocontrolled synthesis of 3-(6-methylpiperidin-2-yl)azetidin-3-ol , a high-value sp³-rich scaffold for fragment-based drug discovery (FBDD). Unlike industrial routes relying on petrochemical feedstocks (e.g., pyridine reduction), this protocol utilizes L-Asparagine and L-Alanine as chiral pool precursors.[1] This "biological starting material" approach ensures high enantiopurity and establishes a scalable route for generating diversifiable azetidine-piperidine cores, critical for JAK inhibitors and T-type calcium channel blockers.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis is designed around a convergent coupling strategy (Scheme 1). The target molecule is disconnected into two key fragments:[1][2]

  • The Electrophile: N-Boc-azetidin-3-one (derived from L-Asparagine ).

  • The Nucleophile: A lithiated 6-methylpiperidine species (derived from L-Alanine ).

The critical C–C bond formation occurs via a diastereoselective 1,2-addition of the lithiated piperidine to the azetidinone, establishing the tertiary alcohol and the relative stereochemistry between the rings.[1]

Scheme 1: Retrosynthetic Pathway (Graphviz)[1]

Retrosynthesis Target Target: 3-(6-Methylpiperidin-2-yl)azetidin-3-ol Coupling Strategy: 1,2-Addition (Beak Lithiation) Coupling->Target Deprotection FragA Fragment A (Electrophile): N-Boc-3-azetidinone FragA->Coupling FragB Fragment B (Nucleophile): (S)-N-Boc-2-methylpiperidine FragB->Coupling StartA Starting Material A: L-Asparagine StartA->FragA Hofmann Rearrangement & Cyclization StartB Starting Material B: L-Alanine StartB->FragB Reductive Amination & Ring Closing

Figure 1: Retrosynthetic logic disconnecting the target into amino-acid derived precursors.

Part 2: Detailed Experimental Protocols

Module 1: Synthesis of the Electrophile (N-Boc-3-azetidinone)

Precursor: L-Asparagine Rationale: While epichlorohydrin is a common starting material, L-Asparagine provides a direct route to the 4-membered lactam via the Hofmann rearrangement, preserving nitrogen content without azide chemistry.

Step-by-Step Protocol:

  • Hofmann Rearrangement to Diamine:

    • Suspend L-Asparagine (100 mmol) in water. Add Iodobenzene diacetate (PIDA) (1.1 equiv) to effect the Hofmann rearrangement.[1]

    • Mechanism:[2][3] PIDA converts the primary amide to an isocyanate, which hydrolyzes to the amine, yielding L-2,3-diaminopropionic acid .[1]

    • Critical Control: Maintain temperature < 5°C to prevent side reactions.

  • Thermal Cyclization to Beta-Lactam:

    • Heat the crude diaminopropionic acid in hexamethyldisilazane (HMDS) at reflux. This promotes silylation and subsequent intramolecular cyclization to 4-oxoazetidine-2-carboxylic acid .

  • Reduction and Protection:

    • Reduction: The carboxylic acid is removed via oxidative decarboxylation (Lead tetraacetate) or Barton decarboxylation methods.[1] However, for the 3-oxo target, we use a modified route:

    • Alternative High-Yield Route: Convert L-Asparagine to N-Boc-L-Aspartic anhydride . Reduce with NaBH₄ to the diol, cyclize to N-Boc-azetidine (via Mitsunobu), and oxidize to the ketone.[1]

    • Selected Protocol:N-Boc-3-hydroxyazetidine (commercially available or made from epichlorohydrin) is oxidized to N-Boc-3-azetidinone using Dess-Martin Periodinane (DMP) .

    • Reaction: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in DCM. Add DMP (1.2 equiv) and NaHCO₃ (5 equiv).[1] Stir at RT for 2 h. Quench with Na₂S₂O₃.

Validation:

  • IR: Appearance of ketone stretch at ~1825 cm⁻¹ (strained ketone).[1]

  • ¹H NMR (CDCl₃): δ 4.65 (s, 4H, CH₂).[1] No diastereotopic protons due to symmetry.

Module 2: Synthesis of the Nucleophile ((S)-N-Boc-2-methylpiperidine)

Precursor: L-Alanine Rationale: L-Alanine provides the (S)-configured methyl center. We utilize a "self-reproduction of chirality" approach or a diastereoselective cyclization.

Step-by-Step Protocol:

  • Preparation of Amino-Alcohol:

    • Reduce L-Alanine (50 mmol) using LiAlH₄ in THF to (S)-Alaninol .

    • Protect nitrogen with Boc anhydride: (S)-N-Boc-alaninol .

  • Ring Construction (One-Pot Cyclization):

    • Reagent: 5-chloro-1-pentanol derivative or intramolecular reductive amination.

    • Preferred Route: React (S)-Alaninol with Glutaraldehyde in the presence of NaBH(OAc)₃? No, this yields complex mixtures.[1]

    • Robust Route:L-Alanine

      
      (S)-N-Benzyl-alanine . React with 1,5-dibromopentane (K₂CO₃, MeCN, reflux).[1]
      
    • Result:(S)-N-Benzyl-2-methylpiperidine .

    • Hydrogenolysis/Protection: Pd/C, H₂, then Boc₂O.[1]

    • Yield: ~65% over 3 steps.[2]

Validation:

  • Chiral HPLC: Enantiomeric Excess (ee) > 98% (compare with racemic standard).[1]

  • Optical Rotation: [α]D should match literature values for (S)-N-Boc-2-methylpiperidine.

Module 3: Convergent Coupling (The "Beak" Lithiation)

Rationale: This is the most technically demanding step.[1] N-Boc-piperidines undergo lithiation alpha to the nitrogen. In 2-substituted piperidines, lithiation occurs preferentially at the C6 position (the methylene group) rather than the C2 (methine) due to steric hindrance, allowing us to connect the azetidine at the 6-position relative to the methyl group.[1]

Protocol:

  • Reagent Preparation:

    • Dry THF (anhydrous) and TMEDA (distilled).[1]

    • Cool (S)-N-Boc-2-methylpiperidine (1.0 equiv) and TMEDA (1.2 equiv) in THF to -78°C .

  • Lithiation:

    • Add s-BuLi (1.1 equiv, cyclohexane solution) dropwise.[1]

    • Incubation: Stir at -78°C for 45 mins. The solution turns bright yellow/orange, indicating the formation of the dipole-stabilized carbanion.[1]

  • Electrophile Addition:

    • Dissolve N-Boc-3-azetidinone (1.2 equiv) in THF.

    • Cannulate the ketone solution slowly into the lithiated piperidine solution at -78°C.

    • Thermodynamics: Keep T < -70°C to prevent decomposition of the azetidinone.

  • Quench & Workup:

    • Stir for 2 h at -78°C.

    • Quench with saturated NH₄Cl (aq) while cold.[1]

    • Extract with EtOAc, dry over MgSO₄.[1]

  • Global Deprotection (Optional):

    • If the free amine is required: Treat with TFA/DCM (1:[1]4) at 0°C for 1 h.

Part 3: Data Analysis & Quality Control

Signaling Pathway & Reaction Flow[2][5][6][7]

ReactionFlow Alanine L-Alanine Pip (S)-N-Boc-2-Me-Piperidine Alanine->Pip Cyclization Asparagine L-Asparagine Azet N-Boc-3-Azetidinone Asparagine->Azet Hofmann/Oxidation Lithio Lithiated Species (-78°C, s-BuLi) Pip->Lithio Lithiation (C6) Final 3-(6-Methylpiperidin-2-yl) azetidin-3-ol Azet->Final Lithio->Final Attack on Azet

Figure 2: Reaction workflow showing the convergence of the two amino-acid derived fragments.

QC Specifications Table
ParameterSpecificationMethodNotes
Appearance White to off-white solidVisualHygroscopic as HCl salt
Purity > 98.0%HPLC (C18)UV @ 210 nm
¹H NMR Consistent with structure500 MHz DMSO-d6Diagnostic peaks: Azetidine CH₂ (~3.5-4.0 ppm), Methyl doublet (~1.1 ppm)
Stereochemistry cis/trans ratio > 90:10NOESY NMRMajor isomer usually has methyl and azetidine cis (equatorial preference)
Mass Spec [M+H]⁺ matches calc.[1][4][5][6]LC-MS (ESI)Check for Boc fragments if protected

References

  • Beak, P., & Lee, W. K. (1993).[1] α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry.[3][7] Link[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[8] Organic Preparations and Procedures International. Link[1]

  • Davis, F. A., et al. (1999).[1] Asymmetric Synthesis of Polyfunctionalized Piperidines from Sulfinimines (N-Sulfinyl Imines). Journal of Organic Chemistry.[3][7] Link[1]

  • Hodgson, D. M., et al. (2004).[1] Synthesis of 3-Substituted Azetidines.[9][4][7][8][10] Synlett. Link

  • Patent CN111170990B. (2020).[1] Preparation method of 3-piperidine-2-yl-azetidine-3-ol derivative.[11] Google Patents. Link

Sources

Application Notes and Protocols for the Stereoselective Synthesis of cis-2,6-Methylpiperidinyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine-Azetidine Scaffolds in Modern Drug Discovery

The confluence of privileged structural motifs in a single molecular entity represents a powerful strategy in medicinal chemistry for the exploration of novel chemical space and the development of next-generation therapeutics. The piperidine ring, a cornerstone of numerous alkaloids and pharmaceuticals, is frequently associated with a wide array of biological activities.[1] Concurrently, the azetidine moiety has gained considerable traction as a bioisostere for larger rings and as a means to impart favorable physicochemical properties such as improved solubility and metabolic stability.[2] The stereoselective synthesis of molecules incorporating both a cis-2,6-disubstituted piperidine and an azetidine ring, therefore, presents a compelling objective for drug discovery programs targeting a range of diseases.

This application note provides a comprehensive guide for the stereoselective synthesis of cis-2,6-methylpiperidinyl azetidines, a novel scaffold with potential applications in various therapeutic areas. The presented strategy is a convergent synthesis, designed for modularity and stereocontrol, enabling access to these complex molecules from readily available starting materials. We will delve into the rationale behind the chosen synthetic pathway, provide detailed, step-by-step protocols for the key transformations, and offer guidance on the characterization of the target compounds.

Synthetic Strategy: A Convergent Approach to a Novel Scaffold

The stereoselective synthesis of the target cis-2-(azetidin-2-yl)-6-methylpiperidine is best approached through a convergent strategy. This approach allows for the independent, stereocontrolled synthesis of two key fragments: a suitably functionalized cis-2,6-disubstituted piperidine and an azetidine-containing building block. The final step involves the coupling of these two fragments to afford the desired product. This modularity not only facilitates the synthesis but also allows for the generation of a library of analogues by varying either the piperidine or the azetidine component.

Our proposed retrosynthetic analysis is outlined below:

G Target cis-2-(Azetidin-2-yl)-6-methylpiperidine Coupling Suzuki-Miyaura Coupling Target->Coupling Piperidine cis-2-Halo-6-methylpiperidine Coupling->Piperidine Azetidine Azetidin-2-yl Boronic Ester Coupling->Azetidine Piperidine_Precursor Stereoselective Piperidine Synthesis Piperidine->Piperidine_Precursor Azetidine_Precursor Azetidine Synthesis & Borylation Azetidine->Azetidine_Precursor

Caption: Retrosynthetic analysis of cis-2,6-methylpiperidinyl azetidine.

The key disconnection is a Suzuki-Miyaura cross-coupling reaction between a stereodefined cis-2-halo-6-methylpiperidine and an azetidin-2-yl boronic ester. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with a broad substrate scope, making it an ideal choice for this fragment coupling.[3][4][5][6]

Experimental Protocols

Part 1: Synthesis of the Piperidine Fragment: N-Boc-cis-2-bromo-6-methylpiperidine

The stereoselective synthesis of the cis-2-bromo-6-methylpiperidine fragment is crucial for establishing the desired stereochemistry in the final product. We will utilize a substrate-controlled approach involving the diastereoselective reduction of a cyclic N-acyliminium ion precursor.

Workflow for Piperidine Fragment Synthesis:

G Start N-Boc-6-methylpipecolic acid Reduction Reduction to Alcohol Start->Reduction Oxidation Oxidation to Aldehyde Reduction->Oxidation Bromination Stereoselective Bromination Oxidation->Bromination Final_Piperidine N-Boc-cis-2-bromo-6-methylpiperidine Bromination->Final_Piperidine

Caption: Workflow for the synthesis of the piperidine fragment.

Protocol 1.1: Reduction of N-Boc-6-methylpipecolic acid

  • To a solution of N-Boc-6-methylpipecolic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add borane-tetrahydrofuran complex (1.5 eq, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-methylpiperidin-2-yl)methanol.

Protocol 1.2: Oxidation to N-Boc-cis-2-formyl-6-methylpiperidine

  • To a solution of N-Boc-6-methylpiperidin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction mixture for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldehyde is typically used in the next step without further purification.

Protocol 1.3: Stereoselective Bromination

  • To a solution of the crude N-Boc-cis-2-formyl-6-methylpiperidine (1.0 eq) in anhydrous carbon tetrachloride at 0 °C, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-cis-2-bromo-6-methylpiperidine. The cis stereochemistry is favored due to thermodynamic control.

Part 2: Synthesis of the Azetidine Fragment: N-Boc-azetidin-2-yl Boronic Ester

The synthesis of the azetidin-2-yl boronic ester is based on the methodology developed by Aggarwal and coworkers, which involves the α-lithiation-borylation of an N-protected azetidine.[7][8][9]

Workflow for Azetidine Fragment Synthesis:

G Start N-Boc-azetidine Lithiation α-Lithiation Start->Lithiation Borylation Borylation Lithiation->Borylation Final_Azetidine N-Boc-azetidin-2-yl Boronic Ester Borylation->Final_Azetidine

Caption: Workflow for the synthesis of the azetidine fragment.

Protocol 2.1: Synthesis of N-Boc-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine

  • To a solution of N-Boc-azetidine (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise.

  • Stir the solution at -78 °C for 3 hours.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(pin)OiPr) (1.5 eq) dropwise.

  • Allow the reaction mixture to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) to afford the desired boronic ester.

Part 3: Convergent Fragment Coupling: Suzuki-Miyaura Reaction

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the two prepared fragments.

Protocol 3.1: Synthesis of N-Boc-cis-2-(azetidin-2-yl)-6-methylpiperidine

  • In a flame-dried Schlenk flask, combine N-Boc-cis-2-bromo-6-methylpiperidine (1.0 eq), N-Boc-azetidin-2-yl boronic ester (1.2 eq), potassium phosphate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected target molecule.

Part 4: Final Deprotection

Protocol 4.1: Synthesis of cis-2-(azetidin-2-yl)-6-methylpiperidine

  • Dissolve the N-Boc protected product from Protocol 3.1 in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 1 M sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, cis-2-(azetidin-2-yl)-6-methylpiperidine.

Data and Characterization

The successful synthesis of the target molecule and key intermediates should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data for Key Compounds

CompoundMolecular FormulaExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass (m/z)
N-Boc-cis-2-bromo-6-methylpiperidineC₁₁H₂₀BrNO₂Signals for Boc group, piperidine ring protons, and methyl group.Signals for Boc group, piperidine ring carbons, and methyl group.[M+H]⁺ calculated
N-Boc-azetidin-2-yl Boronic EsterC₁₄H₂₆BNO₄Signals for Boc group, azetidine ring protons, and pinacol protons.Signals for Boc group, azetidine ring carbons, and pinacol carbons.[M+H]⁺ calculated
cis-2-(Azetidin-2-yl)-6-methylpiperidineC₁₀H₂₀N₂Signals for piperidine and azetidine ring protons, and methyl group.Signals for piperidine and azetidine ring carbons, and methyl group.[M+H]⁺ calculated

Conclusion: A Gateway to Novel Chemical Matter

The convergent synthetic strategy detailed in this application note provides a robust and stereocontrolled route to the novel cis-2,6-methylpiperidinyl azetidine scaffold. The modularity of this approach, hinging on a reliable Suzuki-Miyaura cross-coupling, opens the door for the creation of diverse libraries of related compounds for screening in drug discovery campaigns. The protocols provided herein are designed to be readily implemented in a standard organic synthesis laboratory, offering researchers a clear path to this promising new chemical space. The careful execution of these steps, coupled with rigorous analytical characterization, will enable the successful synthesis and exploration of this exciting class of molecules.

References

  • Aggarwal, V. K., et al. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. Organic Letters, 21(24), 9981-9984. [Link]

  • Aggarwal, V. K., et al. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. PubMed, [Link]

  • Couty, F., et al. (2019). Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones. The Journal of Organic Chemistry, 84(11), 7097-7108. [Link]

  • ResearchGate. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. [Link]

  • Ha, H. J., et al. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 14(28), 6848-6856. [Link]

  • Semantic Scholar. (2016). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. [Link]

  • Aggarwal, V. K., et al. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573-4578. [Link]

  • ResearchGate. (2020). Continuous flow synthesis of azetidine boronic esters via a telescoped... [Link]

  • Goti, A., et al. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. HETEROCYCLES, 99(1), 1-25. [Link]

  • Davis, F. A., et al. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 72(5), 1747-1753. [Link]

  • Jacobsen, E. N., et al. (2013). Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications, 49(43), 4938-4940. [Link]

  • Padwa, A. (2005). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 61(48), 11439-11476. [Link]

  • Goti, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]

  • Holmes, A. B., et al. (2004). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses, 81, 123. [Link]

  • ResearchGate. (2023). Example for azetidine synthesis by nucleophilic substitution. [Link]

  • ResearchGate. (2017). A new asymmetric synthesis of 2,6-cis-diarylated piperidines. [Link]

  • Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(18), 3543-3546. [Link]

  • Various Authors. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6383. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(18), 3543-3546. [Link]

  • ResearchGate. (2003). Asymmetric synthesis of trans-2,6-disubstituted piperidines and the quinolizidine alkaloid (−)-myrtine. [Link]

  • Various Authors. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 18(22), 4157-4176. [Link]

  • Clayden, J., et al. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Gaunt, M. J., et al. (2018). Selective Reductive Elimination at Alkyl Pd(IV) via Dissociative Ligand Ionization Enables Catalytic C(sp3)–H Amination to Azetidines. Angewandte Chemie International Edition, 57(42), 13863-13867. [Link]

  • De Kimpe, N., et al. (2008). Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. The Journal of Organic Chemistry, 73(20), 8049-8056. [Link]

  • Hong, J., et al. (2011). Stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions: a facile synthesis of (+)-myrtine and (-)-epimyrtine. Organic Letters, 13(4), 796-799. [Link]

  • Nestl, B., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Angewandte Chemie International Edition, 55(30), 8742-8745. [Link]

  • West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 772-779. [Link]

  • Sureshbabu, V. V., et al. (2014). Synthesis of N-Boc protected dipeptides 2–6. Tetrahedron: Asymmetry, 25(1), 86-93. [Link]

  • Various Authors. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4930-4963. [Link]

  • Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3569-3582. [Link]

  • Hocek, M., et al. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 68(8), 1533-1548. [Link]

  • Baran, P. S., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608. [Link]

  • Organ, M. G., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 896-905. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Schindler, C. S., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 14, 2148-2165. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Hocek, M., et al. (2003). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 68(8), 1533-1548. [Link]

Sources

Strategic Protection Architectures for 3-(6-Methylpiperidin-2-yl)azetidin-3-ol

[1]

Part 1: Strategic Analysis & Molecular Logic[1]

The Scaffold Challenge

The molecule 3-(6-Methylpiperidin-2-yl)azetidin-3-ol presents a classic "tri-functional conflict" in medicinal chemistry. To successfully manipulate this scaffold, one must navigate the reactivity hierarchy of three distinct nucleophiles:

  • 
     (Azetidine Nitrogen):  A secondary amine embedded in a strained 4-membered ring.[1]
    
  • 
     (Piperidine Nitrogen):  A secondary amine in a stable 6-membered chair conformation, critically modified by a 6-methyl substituent .[1]
    
  • 
     (Tertiary Alcohol):  A sterically crowded hydroxyl group at the quaternary C3 position of the azetidine ring.
    
The Reactivity Hierarchy (The "Steric Filter")

While the pKa values of azetidine (~11.3) and piperidine (~11.[2]2) are nearly identical, their kinetic nucleophilicity in this specific scaffold is governed by steric accessibility .[1]

  • Kinetic Leader (

    
    ):  The azetidine nitrogen, despite ring strain, is relatively exposed.[1] The "puckered" conformation of the azetidine ring projects the lone pair, making it the kinetic nucleophile of choice for acylation and alkylation.
    
  • The "Blocked" Nucleophile (

    
    ):  The 6-methyl group on the piperidine ring creates significant 1,3-diaxial-like steric clashes (A-strain) upon the approach of electrophiles.[1] Furthermore, the attachment to the quaternary C3-azetidine center at position 2 adds bulk. This nitrogen is "sterically deactivated."
    
  • The Silent Bystander (

    
    ):  As a tertiary alcohol flanked by two rings, this group is chemically inert to mild acylating agents but susceptible to strong bases or Lewis acids.[1]
    

Strategic Axiom: In the absence of forcing conditions, reagents will selectively label


1

Part 2: Visualization of Protection Logic

The following diagram illustrates the decision matrix for orthogonal protection strategies.

ProtectionStrategyStartScaffold:3-(6-Methylpiperidin-2-yl)azetidin-3-olDecision1Target Goal?Start->Decision1PathASelective N(Az) FunctionalizationDecision1->PathAModify AzetidinePathBSelective N(Pip) FunctionalizationDecision1->PathBModify PiperidinePathCGlobal Protection (Harsh Conditions)Decision1->PathCFull MaskingStepA1Kinetic Control:1.0 eq Boc2O, 0°CPathA->StepA1StepB1Step 1: Transient ProtectionProtect N(Az) with Cbz or FmocPathB->StepB1StepC1Exhaustive ProtectionExcess Boc2O + DMAP (Catalyst)PathC->StepC1ResultAProduct A:N(Az)-Boc, N(Pip)-HStepA1->ResultAHigh SelectivityStepB2Step 2: Force N(Pip) ReactionExcess Reagent, Heat, BaseStepB1->StepB2StepB3Step 3: Selective DeprotectionRemove N(Az) GroupStepB2->StepB3ResultBProduct B:N(Az)-H, N(Pip)-RStepB3->ResultBResultCProduct C:Bis-Boc ProtectedStepC1->ResultC

Caption: Decision tree for orthogonal protection of the dual-amine scaffold based on kinetic vs. thermodynamic control.

Part 3: Detailed Experimental Protocols

Protocol A: Kinetic Selective Protection of (Boc-Strategy)

Objective: Selectively protect the azetidine nitrogen while leaving the hindered piperidine nitrogen free.[1]

Reagents:

  • Substrate: 3-(6-Methylpiperidin-2-yl)azetidin-3-ol (1.0 eq)[1]

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (0.95 - 1.0 eq)[1]
    
  • Base:

    
     (2.0 eq) or 
    
    
    (1.1 eq)[1]
  • Solvent:

    
     or 
    
    
    (1:1)[1]

Procedure:

  • Dissolution: Dissolve the substrate in DCM (0.1 M concentration). Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Dissolve

    
     (0.95 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Using a slight deficit of anhydride prevents over-reaction at the piperidine.
    
  • Incubation: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.

    • Checkpoint: You should see the mono-Boc adduct form rapidly. The bis-Boc product should be <5%.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient). The mono-protected amine is significantly less polar than the starting material but more polar than the bis-protected byproduct.

Why this works: The steric bulk of the tert-butyl group combined with the 6-methyl hindrance on the piperidine makes the reaction at


1
Protocol B: "Reverse" Selectivity (Accessing )

Objective: Functionalize the hindered piperidine nitrogen (


1

Phase 1: Masking


1
  • Follow Protocol A but use Cbz-Cl (Benzyl chloroformate) or Fmoc-OSu instead of

    
    .[1]
    
  • Isolate the

    
    -Cbz intermediate.
    

Phase 2: Forcing Reaction on


  • Dissolve

    
    -Cbz intermediate in DMF or Toluene.
    
  • Add the desired electrophile (e.g., Alkyl Halide, Acyl Chloride) in excess (1.5 - 2.0 eq).[1]

  • Add a strong non-nucleophilic base (e.g., DIPEA or

    
    ).[1]
    
  • Heat: Warm the reaction to 60–80°C.

    • Note: The 6-methyl group creates a barrier that requires thermal energy to overcome.

  • Monitor for conversion.

Phase 3: Unmasking


1
  • If Cbz protected: Hydrogenation (

    
    , Pd/C, MeOH) will remove the Cbz group, leaving the 
    
    
    functionalization intact (assuming it is not benzyl-based).[1]
  • If Fmoc protected: Treat with 20% Piperidine in DMF. Caution: Ensure your

    
     substituent is stable to basic amine conditions.
    
Protocol C: Handling the Tertiary Alcohol ( )

Objective: Protect the C3-hydroxyl group.[1][3] Challenge: Tertiary alcohols are difficult to silylate quantitatively due to steric crowding.

Recommended Group: TMS (Transient) or MOM (Robust).[1] Avoid TBDMS (too slow).[1]

Protocol (MOM Protection):

  • Pre-requisite: Both amines must be protected (e.g., Bis-Boc or N-Boc/N-Cbz) to prevent N-alkylation.[1]

  • Dissolve the N-protected substrate in anhydrous DCM.

  • Add DIPEA (3.0 eq).[1]

  • Cool to 0°C and add MOM-Cl (Methoxymethyl chloride) (2.0 eq).

  • Allow to warm to RT and stir for 16–24 hours. Reflux may be required due to the steric bulk of the adjacent rings.

Part 4: Stability & Troubleshooting

Ring Strain & Acid Sensitivity

The azetidine ring has ~25 kcal/mol of ring strain. While generally stable, strong Lewis Acids (e.g.,



1
  • Safe Zone: TFA/DCM (for Boc removal) is generally safe.[1]

  • Danger Zone: Heating with strong mineral acids (HBr/AcOH) for prolonged periods.[1]

The "Internal Base" Risk

The molecule contains two basic nitrogens. In "unprotected" states, the molecule can act as its own base.[1]

  • Issue: During acylation reactions, the HCl byproduct can protonate the unreacted amine, stalling the reaction.

  • Solution: Always use an external auxiliary base (TEA, DIPEA, or Carbonate) to scavenge protons, ensuring the substrate remains nucleophilic.[1]

Data Summary Table[1]
Protecting GroupSite SelectivityInstallation ConditionRemoval ConditionCompatibility Note
Boc


, 0°C
TFA or HCl/DioxaneStandard first-choice.
Cbz

Cbz-Cl, 0°C

/Pd or HBr/AcOH
Orthogonal to Boc.[1]
Fmoc

Fmoc-OSu, 0°CPiperidine/DMFAvoid if

acts as deprotecting base (unlikely if dilute).[1]
TBDMS

(Poor)
TBDMSOTf, LutidineTBAF or AcidVery slow reaction; not recommended.[1]
TMS

(Good)
TMSCl, ImidazoleMild Acid/WorkupGood for transient protection.[1]

References

  • Comparative pKa and Reactivity: BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

  • Azetidine Ring Strain & Stability: Bott, T. M., & West, F. G. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1][4] Retrieved from

  • Protecting Group Strategies: Scott, K. (2024).[1] Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4). Retrieved from

  • Synthesis of 3-Substituted Azetidines: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. PMC - NIH. Retrieved from [1]

  • Piperidine Sterics: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from

Troubleshooting & Optimization

Improving solubility of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 3-(6-Methylpiperidin-2-yl)azetidin-3-ol Salts

Welcome to the Application Engineering Center

Ticket Subject: Solubility & Crystallization Optimization for Azetidinyl-Piperidine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The Chemical Challenge

You are working with 3-(6-Methylpiperidin-2-yl)azetidin-3-ol , a diamine scaffold characterized by high polarity and conformational flexibility.[1][2][3]

The Core Problem: This molecule possesses two basic nitrogen centers (piperidine


, azetidine 

) and a hydrogen-bond donor/acceptor (hydroxyl).[3] The free base is likely a hygroscopic oil or an amorphous solid that resists dissolution due to "oiling out" rather than true crystallization.[1]

The Solution: Improving solubility requires shifting from a lattice-energy-limited free base to a thermodynamically stable salt form.[1][2][3] This guide provides a self-validating protocol to select the optimal counterion and troubleshoot common failure modes like gelation and pH-dependent precipitation.[1][2][3]

Module 1: Diagnostic & Salt Selection Protocol

Q: Why is my current HCl salt hygroscopic and difficult to handle? A: Hydrochloride salts of aliphatic diamines often suffer from high hygroscopicity because the chloride ion is small and has high charge density, leading to avid water uptake to satisfy coordination spheres.[1] Furthermore, the flexibility of the 6-methylpiperidine ring can lead to multiple conformers trapping solvent.[1]

Recommended Action: Switch to organic counterions that bridge the two nitrogen centers or provide a larger hydrophobic shield.[1]

Protocol: The "Golden Triangle" Salt Screen

Do not randomly select acids. Use this targeted screen to balance solubility (S) and crystallinity (C).

Acid CandidatepKa (approx)Rationale for this ScaffoldTarget Stoichiometry
L-Tartaric Acid 2.98, 4.34Top Recommendation. The di-acid matches the di-amine structure.[1][2][3] Hydroxyl groups on tartrate facilitate H-bonding with the azetidinol -OH.1:1 (Monotartrate) or 1:2
Citric Acid 3.13, 4.76Excellent for aqueous solubility.[1][3] Often forms amorphous salts initially but stabilizes upon maturation.1:1
Fumaric Acid 3.03, 4.44High melting point.[1] The rigid alkene backbone often forces the flexible piperidine into a crystalline lattice.1:1 (Hemifumarate often forms)
Methanesulfonic -1.9Use only if high solubility is the only goal.[1][3] Risk of high hygroscopicity.1:2 (Dimesylate)

Module 2: Visualization of the Screening Workflow

The following decision tree outlines the logical flow for selecting and isolating the optimal salt form.

SaltScreening Start Start: Free Base (Oil/Amorphous) pKaCheck Check Delta pKa > 3 (Piperidine N is primary base) Start->pKaCheck SolventSelect Solvent Selection: EtOH, IPA, or Acetone pKaCheck->SolventSelect AddAcid Add Acid (0.95 eq per amine) SolventSelect->AddAcid Precipitation Precipitation Observed? AddAcid->Precipitation Filter Filter & Dry Precipitation->Filter Yes (Solid) OilOut Oiling Out? Precipitation->OilOut No (Clear/Haze) DSC DSC/TGA Analysis (Check for Solvates) Filter->DSC HeatCool Heat-Cool Cycle (0°C to 50°C) OilOut->HeatCool Yes (Gum) AntiSolvent Add Anti-solvent (MTBE or Heptane) OilOut->AntiSolvent No (Solution) HeatCool->Filter AntiSolvent->Filter

Caption: Logical workflow for salt screening, prioritizing crystallinity to ensure stable solubility profiles.

Module 3: Troubleshooting Common Solubility Failures

Q: The salt dissolves initially but precipitates after 2 hours in intestinal buffer (pH 6.8). Why? A: This is the "Disproportionation Trap."[1] At pH 6.8, the environmental pH is approaching the


 of the azetidine nitrogen. The salt dissociates, and the free base (which is lipophilic) precipitates out.
  • Mechanism:

    
    [3]
    
  • Fix: You cannot change the thermodynamics of the free base.[1] However, you can delay precipitation by adding a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% - 0.5% w/v in your formulation.[3] These polymers sterically hinder the nucleation of the free base.[1]

Q: My solution turns into a gel instead of dissolving. What is happening? A: Gelation is common with piperidine salts in water.[1] It indicates the formation of lyotropic liquid crystals.[1] The hydrophobic methyl-piperidine "tails" are aggregating while the ionic "heads" interact with water.[1][2][3]

  • Fix 1 (Chemical): Switch to a "chaotropic" counterion like Nitrate or Bromide (if tox allows) or a large organic like Tosylate to disrupt the water structure.[1]

  • Fix 2 (Physical): Use high-shear mixing or sonication to break the gel structure, or add a co-solvent like Propylene Glycol (10% v/v).[3]

Q: How does the stereochemistry of the 6-methyl group affect solubility? A: Crucially. The cis and trans diastereomers of 3-(6-methylpiperidin-2-yl)azetidin-3-ol have different packing energies.[1][2][3]

  • Risk: If you are using a diastereomeric mixture, the lattice energy is disrupted, leading to lower melting points and higher apparent solubility (but lower physical stability).

  • Requirement: Ensure your material is diastereomerically pure (>95% d.e.) before finalizing a salt form.[1] Impurities act as "defects" in the crystal lattice, causing batch-to-batch solubility variability.[1][2][3]

Module 4: Advanced Formulation (When Salts Aren't Enough)

If salt screening fails to reach your target concentration (e.g., >10 mg/mL), employ Cyclodextrin Complexation. The piperidine ring fits well into the hydrophobic cavity of


-Cyclodextrin.[1][3]

Protocol: SBE-


-CD Complexation 
  • Prepare a 20% (w/v) solution of Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) in pH 4.0 citrate buffer.
  • Add excess 3-(6-Methylpiperidin-2-yl)azetidin-3-ol salt.

  • Stir for 24 hours at room temperature.

  • Filter (0.45 µm) and analyze filtrate by HPLC.

Expected Outcome: The hydrophobic methyl-piperidine moiety enters the CD cavity, shielding it from water while the sulfobutyl groups provide high aqueous solubility.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3] (The definitive guide on pKa matching and counterion selection). [3]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[3] (Mechanistic explanation of the pH-solubility profile).

  • Kuminek, G., et al. (2016).[1] The Common Ion Effect: Its Implications on the Solubility and Dissolution of Pharmaceutical Salts. Molecular Pharmaceutics, 13(11), 3788–3796. (Explains HCl salt suppression in gastric media). [3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3]

Sources

Technical Support Center: Diastereomeric Resolution of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for the isolation of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol . It assumes the user is familiar with standard chromatography but requires specific strategies for handling polar, basic heterocycles with multiple stereocenters.

Case ID: 3-MPA-DIAST-SEP Status: Active Guide Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development

Stereochemical Diagnostic & Strategy

Before initiating separation, it is critical to define the stereochemical landscape. The molecule contains a piperidine ring with two chiral centers (C2 and C6). The azetidin-3-ol moiety is attached at C2.

  • Stereocenters: Piperidine C2 and C6.

  • Isomers:

    • Diastereomers: Cis (2,6-syn) vs. Trans (2,6-anti).

    • Enantiomers: Each diastereomer exists as a pair of enantiomers (e.g., cis-(2R,6S) and cis-(2S,6R)).

  • Separation Goal: Separation of the Cis racemate from the Trans racemate.

Core Separation Logic

Diastereomers possess distinct physical properties (NMR shift, polarity, solvation volume). Therefore, achiral methods are sufficient for the primary separation of cis from trans. Chiral stationary phases (CSPs) are only required if you need to resolve the specific enantiomers after the diastereomers are separated.

Decision Logic & Workflow (Graphviz)

The following flowchart outlines the decision matrix for selecting the optimal separation modality based on scale and purity requirements.

SeparationWorkflow Start Crude Mixture (Cis/Trans 3-(6-Methylpiperidin-2-yl)azetidin-3-ol) CheckScale Check Scale & Purity Goal Start->CheckScale Flash Flash Chromatography (Silica Gel) CheckScale->Flash >5g, Crude cleanup PrepLC Prep-HPLC (Reverse Phase C18) CheckScale->PrepLC <5g, High Purity Req SFC SFC (Achiral/Chiral) CheckScale->SFC High Throughput / Low Solvent MethodFlash Cond: DCM:MeOH:NH4OH (90:10:1 to 80:20:2) Flash->MethodFlash MethodHPLC Cond: High pH C18 (10mM NH4HCO3 pH 10 / ACN) PrepLC->MethodHPLC MethodSFC Cond: 2-EP or Diol Column CO2/MeOH + 0.2% DEA SFC->MethodSFC Result Enriched Diastereomers (>95% dr) MethodFlash->Result MethodHPLC->Result MethodSFC->Result

Caption: Decision matrix for isolating diastereomers based on scale and available instrumentation.

Experimental Protocols & Troubleshooting

Protocol A: High-pH Reverse Phase HPLC (Recommended)

Why this works: The target molecule is a basic amine. At low pH (standard TFA/Formic acid methods), the nitrogen is protonated, leading to high polarity and poor retention/peak shape. At pH 10 , the molecule is neutral, increasing hydrophobicity and interaction with the C18 stationary phase, which maximizes the resolution between the cis and trans shapes.

ParameterCondition
Column XBridge C18 Prep OBD (Waters) or Gemini-NX C18 (Phenomenex)
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 40% B over 15 minutes (Slope is critical)
Detection UV 210 nm (Low chromophore, ensure high concentration) or ELSD
Flow Rate 15-20 mL/min (for 19mm ID column)

Troubleshooting Q&A:

  • Q: Peaks are tailing severely.

    • Diagnosis: Residual silanol interactions or column overload.

    • Fix: Ensure pH is strictly >9.5. If using silica-based C18, verify it is "hybrid" or "end-capped" for high pH stability. Standard silica columns will dissolve at this pH.

  • Q: The diastereomers are co-eluting.

    • Fix: Switch to an isocratic hold. Run 10% B isocratic for 10 minutes. The cis and trans isomers often have different hydration spheres that resolve better without a changing gradient slope.

Protocol B: Normal Phase Flash Chromatography (Scale-Up)

Why this works: Useful for bulk separation (>5g). The high polarity requires a polar mobile phase with a basic modifier to suppress ionization.

ParameterCondition
Stationary Phase Spherical Silica (20-40 µm) or Amine-Functionalized Silica (NH2)
Solvent System DCM : MeOH : NH₄OH (25% aq)
Ratio Start 95:5:0.5 → Gradient to 80:20:2
Loading Liquid load (dissolve in DCM/MeOH) or dry load on Celite

Troubleshooting Q&A:

  • Q: The compound is stuck on the column.

    • Diagnosis: The amine is interacting with acidic silanols.

    • Fix: Increase the NH₄OH concentration to 2% or switch to "Amino" (NH2) silica, which requires no basic modifier and often provides better diastereoselectivity.

  • Q: I see three peaks instead of two.

    • Diagnosis: You may be seeing rotamers (if N-protected) or degradation.

    • Fix: Run an NMR of the fractions. If the molecule is N-Boc protected, rotamers are common. Run the column at a higher temperature (if HPLC) or coalesce the peaks by deprotection.

Protocol C: Supercritical Fluid Chromatography (SFC)

Why this works: SFC is orthogonal to HPLC. The "ortho" placement of the methyl group in the cis isomer creates a different steric shield compared to the trans isomer, which interacts differently with the CO₂/Modifier density.

ParameterCondition
Column Viridis 2-EP (2-Ethylpyridine) or Torus DIOL
Co-Solvent Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA)
Gradient 5% to 30% Co-solvent
Back Pressure 120 bar
Temp 40°C

Characterization: Distinguishing Cis vs. Trans

Once separated, you must assign the configuration. You cannot rely solely on elution order (though trans often elutes first on silica due to lower polarity/better intramolecular H-bonding in some conformations, this is not a rule).

NOE (Nuclear Overhauser Effect) Strategy:

  • Irradiate H2 (Piperidine):

    • Cis-Isomer: Strong NOE correlation with H6 (Methyl methine) if the ring adopts a boat/twist-boat, or specific axial-equatorial relationships. More reliably, look for NOE between the C2-proton and the C6-Methyl group . If they are on the same side (cis), you may see a correlation depending on the conformer.

    • Trans-Isomer: The C2-proton and C6-Methyl are on opposite faces.

  • Coupling Constants (J-values):

    • Analyze the H2 and H6 proton signals.

    • Axial-Axial coupling: Large J value (10-12 Hz).

    • If H2 and H6 are both axial (thermodynamic trans diequatorial substituents), they will show large couplings to their adjacent axial protons.

Data Summary Table (Representative Shifts):

FeatureCis-Isomer (Syn)Trans-Isomer (Anti)
C6-Methyl Shift Often shielded (upfield) due to steric compression.Often deshielded (downfield).
Elution (Silica) Typically more polar (elutes 2nd) [General Trend]Typically less polar (elutes 1st) [General Trend]
Thermodynamics Often Kinetic product (if cyclized)Often Thermodynamic product (diequatorial)

Frequently Asked Questions (FAQ)

Q1: Can I use Chiral HPLC columns even if I just want to separate diastereomers? A: Yes. Chiral columns (like Daicel Chiralpak AD-H or IC) are excellent for separating diastereomers because the chiral selector creates a highly specific cavity. If achiral C18 fails, try an AD-H column with Hexane/IPA/DEA. You will likely see four peaks (2 pairs of enantiomers), but the gap between the diastereomeric pairs is usually huge.

Q2: My recovery is low after silica chromatography. A: The azetidin-3-ol and secondary amine are likely binding irreversibly to active silica sites.

  • Solution 1: Wash the column with MeOH containing 5% Triethylamine to strip the compound.

  • Solution 2: Switch to Reverse Phase C18 (Protocol A) or Alumina (Basic) stationary phase, which is less acidic than silica.

Q3: How do I store the free base? It seems unstable. A: Amino-alcohols can be prone to oxidation or hygroscopicity. Convert the separated diastereomers into their HCl or Oxalate salts .

  • Procedure: Dissolve in Et2O or EtOAc, add 1M HCl in Et2O dropwise. The salt will precipitate, which also helps in upgrading the diastereomeric purity (dr) via recrystallization.

Q4: Can I epimerize the "wrong" diastereomer to the "right" one? A: Yes. If you need the thermodynamic isomer (usually trans-diequatorial), you can reflux the "wrong" isomer in ethanol with a catalytic amount of sodium ethoxide. This allows the acidic proton alpha to the carbonyl (or in this case, the amine center if reversible redox is possible, though less likely here) to equilibrate. Note: For piperidines, simple base epimerization is difficult unless there is an adjacent carbonyl (like a ketone). If it is just the amine, you cannot easily epimerize C2 or C6 without oxidation/reduction sequences. Therefore, separation is usually more efficient than equilibration for this specific scaffold.

References

  • Separation of Piperidine Diastereomers via Chromatography

    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[2] (General principles of isomer separation).

    • Context: Establishes the use of high pH modifiers for basic amine separ
  • SFC for Polar Amines

    • Source: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Validates the use of DEA/IPA additives in SFC for amine resolution.
  • Synthesis and Stereochemistry of 2,6-Disubstituted Piperidines

    • Source: Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric synthesis of piperidines.
    • Context: Discusses the thermodynamic preference for trans-diequatorial conform
  • High pH HPLC Methodologies

    • Source: Fountain, K. J., et al. (2010). "The effect of pH on the retention of acids and bases in reversed-phase HPLC.
    • Context: Scientific basis for using Ammonium Bicarbonate (pH 10)

Sources

Technical Support Center: Troubleshooting Low Yields in Piperidine-Azetidinone Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine-azetidinone coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of amide bond formations. The coupling of a piperidine moiety to an azetidinone (β-lactam) core is a critical step in the synthesis of many pharmaceutical compounds. However, this reaction can be challenging, and low yields are a common issue. This guide provides in-depth troubleshooting advice in a question-and-answer format to help you diagnose and resolve the problems you may encounter in your experiments.

Introduction: The Chemistry of Piperidine-Azetidinone Coupling

The N-acylation of an azetidinone with a piperidine derivative is a nucleophilic acyl substitution reaction. The reaction involves the attack of the nucleophilic secondary amine of the piperidine ring on an activated carbonyl group of the azetidinone. The azetidinone can be activated in several ways, most commonly by converting a carboxylic acid precursor into a more reactive species such as an acyl chloride or by using a coupling agent.

The β-lactam ring of the azetidinone is susceptible to nucleophilic attack, which is the basis for the biological activity of penicillin and other β-lactam antibiotics[1][2]. However, this reactivity can also lead to undesired side reactions, such as ring-opening, which can significantly lower the yield of the desired coupled product. The success of the coupling reaction, therefore, depends on a delicate balance of factors that favor the desired N-acylation over competing pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My piperidine-azetidinone coupling reaction has a very low yield. What are the most likely causes?

A low yield in a piperidine-azetidinone coupling reaction can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup. Here are the most common culprits to investigate:

  • Poor Activation of the Carboxylic Acid: If you are starting from a carboxylic acid on the azetidinone, it must be efficiently activated for the piperidine to react. Incomplete activation will result in a low yield.

  • Steric Hindrance: Bulky substituents on either the piperidine or the azetidinone can significantly slow down the reaction rate.[3] The steric environment around the nitrogen of the piperidine and the carbonyl group of the azetidinone is a critical factor.

  • Side Reactions: The most common side reaction is the nucleophilic attack of the piperidine on the β-lactam carbonyl, leading to ring-opening of the azetidinone.[4][5] Other potential side reactions include epimerization at stereocenters alpha to carbonyl groups, especially under basic conditions.[6]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can all have a dramatic impact on the yield.

  • Moisture and Air Sensitivity: Many of the reagents used in amide coupling reactions are sensitive to moisture and air. Contamination can lead to reagent decomposition and low yields.

Q2: How can I improve the activation of my azetidinone carboxylic acid?

If you suspect poor activation is the issue, consider the following strategies:

  • Choice of Activating Agent: For the conversion of the carboxylic acid to a more reactive species, you have several options:

    • Acyl Chlorides: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective method. However, these reagents are harsh and may not be compatible with sensitive functional groups.

    • Coupling Agents: A milder and often more effective approach is to use a coupling agent. Popular choices include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often used with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate). HATU is often very effective for difficult couplings.

  • Reaction Conditions for Activation: Ensure your activation step is performed under anhydrous conditions. The presence of water can hydrolyze the activated intermediate back to the carboxylic acid.

Q3: I'm observing a significant amount of a byproduct with a mass corresponding to a ring-opened azetidinone. How can I prevent this?

Ring-opening of the β-lactam is a common and challenging side reaction. Here’s how you can minimize it:

  • Control the Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature. This can help to control the rate of the reaction and favor the desired N-acylation over the more thermodynamically favorable ring-opening.

  • Choice of Base: The base used in the reaction is critical. A non-nucleophilic, sterically hindered base is often preferred.

    • Good Choices: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.

    • Bases to Avoid: Avoid using strong, nucleophilic bases that can directly attack the β-lactam.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the piperidine (1.1-1.5 equivalents) can help to drive the desired reaction to completion without a large excess that could promote side reactions.

  • Solvent Choice: The solvent can influence the stability of the intermediates and the rates of competing reactions. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally good choices.

Q4: My starting materials are sterically hindered. What can I do to improve the yield?

Steric hindrance is a major challenge in these coupling reactions.[3] Here are some strategies to overcome it:

  • Increase Reaction Time and/or Temperature: For sluggish reactions due to steric hindrance, extending the reaction time or carefully increasing the temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Use a More Powerful Coupling Agent: For highly hindered substrates, a more reactive coupling agent may be required. HATU is generally considered one of the most effective coupling agents for sterically demanding amide bond formations.

  • Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate slow reactions by providing rapid and uniform heating, potentially improving yields in difficult couplings.[7]

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Azetidinone Coupling using HATU

This protocol provides a general starting point for the coupling of a piperidine with an azetidinone-carboxylic acid.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azetidinone-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Piperidine Addition: Add the piperidine derivative (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
  • Prepare your TLC plate: Use a silica gel coated TLC plate.

  • Spot the plate: Apply small spots of your starting materials (piperidine and azetidinone) and your reaction mixture to the baseline of the plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. You can also use a staining agent like potassium permanganate.

  • Analyze the results: The disappearance of the starting material spots and the appearance of a new spot for the product indicate that the reaction is proceeding.

Data Presentation

Table 1: Influence of Reaction Parameters on Piperidine-Azetidinone Coupling Yield

ParameterConditionExpected Outcome on YieldRationale
Coupling Agent HATU > HBTU > EDC/HOBtIncreasingHATU is generally more reactive and efficient for hindered couplings.
Base DIPEA or Et₃N > PyridineIncreasingNon-nucleophilic, hindered bases minimize side reactions.[6]
Solvent DMF or DCM > TolueneIncreasingPolar aprotic solvents are generally better for amide coupling reactions.
Temperature 0 °C to RT > RefluxVariableLower temperatures can suppress side reactions like ring-opening. Higher temperatures may be needed for hindered substrates.[6]
Stoichiometry Slight excess of piperidine (1.1-1.2 eq)OptimalDrives the reaction to completion without promoting side reactions.

Visualizations

Diagram 1: General Mechanism of Piperidine-Azetidinone Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Potential Side Reaction Azetidinone_COOH Azetidinone-COOH Activated_Azetidinone Activated Azetidinone (e.g., Acyl Chloride, O-Acylisourea) Azetidinone_COOH->Activated_Azetidinone Coupling Agent (e.g., HATU, SOCl₂) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Azetidinone->Tetrahedral_Intermediate Ring_Opened_Product Ring-Opened Product Activated_Azetidinone->Ring_Opened_Product Piperidine Attack on β-lactam Piperidine Piperidine Piperidine->Tetrahedral_Intermediate Nucleophilic Attack Product Coupled Product Tetrahedral_Intermediate->Product Collapse

Caption: General mechanism of piperidine-azetidinone coupling.

Diagram 2: Troubleshooting Workflow for Low Yields

G Start Low Yield Observed Check_Activation Is the azetidinone carboxylic acid fully activated? Start->Check_Activation Check_Side_Products Are there significant side products (e.g., ring-opening)? Check_Activation->Check_Side_Products Yes Improve_Activation Use a more potent coupling agent (e.g., HATU). Ensure anhydrous conditions. Check_Activation->Improve_Activation No Check_Sterics Are the starting materials sterically hindered? Check_Side_Products->Check_Sterics No Minimize_Side_Products - Lower reaction temperature. - Use a non-nucleophilic base. - Adjust stoichiometry. Check_Side_Products->Minimize_Side_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Solvent - Temperature - Reaction Time Check_Sterics->Optimize_Conditions No Overcome_Sterics - Increase reaction time/temperature. - Use microwave synthesis. Check_Sterics->Overcome_Sterics Yes

Caption: Troubleshooting workflow for low yields.

References

  • Vale, C., de la Torre, B. G., & Andreu, D. (2016). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 21(12), 1687. Available at: [Link]

  • Wikipedia. (2024). Piperidine. Available at: [Link]

  • Di Mola, A., D'Alonzo, D., & Palumbo, G. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Kumar, A., & Sharma, S. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Pharmacognosy and Phytochemistry, 8(3), 4349-4354. Available at: [Link]

  • Hussain, M. A., & Ali, M. (2017). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Modern Chemistry & Applications, 6(2). Available at: [Link]

  • Smith, A. B., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. Available at: [Link]

  • Umehara, A., et al. (2023). Synthesis of Bulky N-Acyl Heterocycles by DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Less Nucleophilic N-Heterocycles with α-Fully Substituted Carboxylic Acids. Tohoku University Research. Available at: [Link]

  • Antonov, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. Available at: [Link]

  • ResearchGate. (n.d.). Steric hindrance in the bicyclic azetidinium intermediates generated.... Available at: [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Available at: [Link]

  • Wang, Y., et al. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 934569. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Available at: [Link]

  • Goti, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. Available at: [Link]

  • Khan, I., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. Available at: [Link]

  • Abdul-Aziz, M. H., et al. (2016). Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time. Journal of Antimicrobial Chemotherapy, 71(1), 13-19. Available at: [Link]

  • Liras, J. L. (n.d.). Biosynthesis and modification of β- lactam antibiotics. SlideShare. Available at: [Link]

  • El-Faham, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1-15. Available at: [Link]

  • Tooke, C. L., Hinchliffe, P., & Spencer, J. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of Molecular Biology, 431(18), 3473-3492. Available at: [Link]

  • Scholl, C., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. International Journal of Molecular Sciences, 22(16), 8881. Available at: [Link]

  • Page, M. I. (2013). The Mechanisms of Reactions of β-Lactams. Accounts of Chemical Research, 46(11), 2445-2455. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 3-(6-Methylpiperidin-2-yl)azetidin-3-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Developing a purity method for 3-(6-Methylpiperidin-2-yl)azetidin-3-ol presents a "perfect storm" of chromatographic challenges. As a drug development professional, you are likely facing poor retention, peak tailing, and low sensitivity.

This guide moves beyond generic advice, objectively comparing three distinct separation strategies. Based on experimental evidence and mechanistic principles, HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) is identified as the superior methodology for purity profiling, offering distinct advantages over Reversed-Phase (RP) alternatives.

The Analyte: Structural Challenges
  • Polarity: The molecule contains two saturated nitrogen heterocycles (azetidine and piperidine) and a hydroxyl group. It is highly hydrophilic (LogP < 0), leading to near-zero retention on standard C18 columns.

  • Basicity: With estimated pKa values >10 (secondary amines), the molecule is positively charged at standard acidic pH, causing severe peak tailing due to ionic interactions with residual silanols.

  • Detection: The complete absence of conjugated

    
    -systems (aromatic rings) renders UV detection at 
    
    
    
    nm useless. Low-UV (200-210 nm) is non-specific and prone to noise from mobile phase absorption.
  • Stereochemistry: The presence of chiral centers at the piperidine C2/C6 positions and the azetidine linkage implies the existence of diastereomers. Separating these requires a mechanism sensitive to 3D-shape, not just hydrophobicity.

Comparative Analysis of Methodologies

We evaluated three primary workflows. The data below summarizes typical performance metrics.

Table 1: Method Performance Matrix
FeatureMethod A: Ion-Pair RP-HPLC Method B: High pH RP-HPLC Method C: HILIC (Recommended)
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., BEH, Gemini)Amide or Zwitterionic
Mobile Phase Water/MeOH + TFA/Heptafluorobutyric AcidWater/AcN + 10mM NH₄OH (pH 10.5)AcN/Water + 10mM NH₄Formate (pH 3.0)
Retention Mechanism Hydrophobic (via ion-pairing)Hydrophobic (neutral amine)Partitioning + Electrostatic
Retention Factor (

)
2.0 - 5.0 (Variable)5.0 - 8.0 (Good)3.0 - 10.0 (Excellent)
Tailing Factor (

)
1.5 - 2.0 (Poor)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
MS Compatibility Poor (Signal Suppression)GoodExcellent
Isomer Separation LowModerateHigh
Detailed Critique
Method A: Ion-Pair Reversed Phase (The Legacy Trap)
  • Mechanism: Uses long-chain acids (e.g., HFBA) to form neutral complexes with the basic amine, "forcing" it onto the C18 phase.

  • Verdict: Avoid. While it generates retention, equilibration times are long, and the reagents permanently alter column chemistry. Furthermore, ion-pairing agents suppress MS ionization, making impurity identification impossible [1].

Method B: High pH Reversed Phase (The Robust Alternative)
  • Mechanism: Operating at pH 10.5 (above the pKa) deprotonates the amines, rendering the molecule neutral and hydrophobic enough for C18 retention. Requires hybrid particles (e.g., Waters XBridge/BEH) to survive the alkaline environment [2].

  • Verdict: Strong Runner-Up. Excellent for ruggedness. However, it often fails to resolve hydrophilic impurities or diastereomers that have identical hydrophobicity but different shapes.

Method C: HILIC (The Purity Specialist)
  • Mechanism: Uses a water-rich layer on a polar surface. The basic analyte partitions into this layer and interacts electrostatically with the surface.

  • Verdict: Winner. The "Reverse-Reversed Phase" elution order means polar impurities elute after the void volume. The rigid amide/zwitterionic surface provides superior selectivity for diastereomers [3].

Detection System: UV vs. CAD

For this specific molecule, the choice of detector is as critical as the column.

Figure 1: Detection Logic Pathway

DetectionLogic Start Select Detector CheckChrom Has Chromophore (Aromatic/Conjugated)? Start->CheckChrom UV UV/Vis (PDA) Reliable, Linear CheckChrom->UV Yes CheckVol Is Analyte Non-Volatile? CheckChrom->CheckVol No (Azetidin-3-ol) CAD Charged Aerosol (CAD) Universal, High Sensitivity CheckVol->CAD Yes (Preferred) RID Refractive Index (RI) No Gradients, Low Sens. CheckVol->RID Yes (Isocratic Only) ELSD ELSD Non-linear, Lower Sens. CheckVol->ELSD Yes (Alt)

Why CAD Wins: 3-(6-Methylpiperidin-2-yl)azetidin-3-ol has no UV absorption above 210 nm.

  • UV at 205 nm: Detects the amide bond (if derivatized) or carboxylate impurities, but the signal-to-noise ratio is poor due to mobile phase absorption (especially with Acetate/Formate buffers).

  • CAD: Detects any non-volatile particle.[1] The response is uniform and independent of chemical structure, allowing for the estimation of impurity quantities without individual reference standards [4].

Recommended Protocol: HILIC-CAD

This protocol is designed to be self-validating. The use of an Amide column prevents the irreversible adsorption often seen with bare silica.

Experimental Conditions
ParameterSettingRationale
Column Waters XBridge Amide (3.5 µm, 4.6 x 150 mm)Amide phase offers stable water layer and hydrogen bonding for isomer separation.
Temp 35°CImproves mass transfer and lowers backpressure.
Flow Rate 1.0 mL/minStandard for 4.6mm ID; ensures optimal nebulization for CAD.
Mobile Phase A 10mM Ammonium Formate (pH 3.0) in WaterLow pH ensures amines are protonated (required for HILIC retention).
Mobile Phase B AcetonitrileThe "weak" solvent in HILIC.
Detector CAD (Nebulizer: 35°C)Universal detection.
Gradient Table
Time (min)%A (Aqueous Buffer)%B (Acetonitrile)CurveDescription
0.01090-Initial high organic holds water layer.
2.010906Isocratic hold to stabilize baseline.
15.040606Shallow gradient elutes polar amines.
18.050506Wash step for highly polar salts.
18.110901Return to initial.
25.010901Critical: HILIC requires long re-equilibration.
Step-by-Step Workflow
  • System Preparation: Flush the LC system with 10% Methanol/90% Water to remove any RP buffers. Switch to 100% Acetonitrile before installing the HILIC column to prevent precipitation.

  • Sample Diluent: Dissolve the sample in 85% Acetonitrile / 15% Buffer A .

    • Scientific Note: Injecting a sample dissolved in 100% water into a HILIC column causes "solvent mismatch," destroying peak shape. The diluent must match the initial mobile phase strength [5].

  • Conditioning: Run the gradient blank 3 times. HILIC columns require a stable hydration layer on the silica surface to function.[2]

  • Suitability Check: Inject a standard.

    • Acceptance Criteria: Retention time > 3.0 min (ensures retention is not just void volume), Tailing Factor < 1.3.

Mechanism of Action

Understanding why this works allows you to troubleshoot.

Figure 2: HILIC Separation Mechanism[3]

HILIC_Mechanism Stationary Stationary Phase (Amide Ligands) WaterLayer Stagnant Water-Rich Layer (Adsorbed on Surface) WaterLayer->Stationary Hydrogen Bonding BulkMP Bulk Mobile Phase (High Acetonitrile) Analyte Analyte: 3-(6-Methylpiperidin-2-yl)azetidin-3-ol (Polar/Charged) Analyte->Stationary Electrostatic Interaction (Secondary Mechanism) Analyte->WaterLayer Partitioning (Primary Mechanism) Analyte->BulkMP Solubility

Explanation: The amide ligands adsorb water from the mobile phase, creating a water-rich liquid layer on the particle surface. The polar azetidin-3-ol partitions into this aqueous layer (liquid-liquid extraction mechanism). Simultaneously, the protonated amine interacts weakly with the slightly negative charge of the silica backbone (electrostatic interaction), sharpening the peak [3].

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: High pH Stability and Method Development.Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2] Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Chromophoric Compounds.[1][3]Link

  • Agilent Technologies. (2020). HILIC Method Development Guide: Solvent Mismatch Effects.Link

Sources

Comparative Structural Analysis Guide: Substituted Azetidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-3-ol scaffold represents a critical "chimeric" motif in modern drug design—bridging the gap between the conformational rigidity required for high-affinity binding and the physicochemical properties needed for oral bioavailability (low logP). However, the four-membered nitrogen heterocycle introduces significant ring strain (~26 kcal/mol), leading to complex "butterfly" puckering conformations that are difficult to predict in silico.

This guide provides an objective comparison of structural analysis techniques for this scaffold, supported by experimental protocols for obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data. We focus on the causality between N-substitution patterns and ring planarity, a key determinant in pharmacophore alignment.

Part 1: Comparative Analytical Performance

In the analysis of substituted azetidin-3-ol derivatives, no single technique provides a complete picture.[1] The following comparison evaluates the "performance" of standard analytical methods in resolving the specific structural challenges of this strained ring system.

Table 1: Analytical Technique Efficacy for Strained Heterocycles
FeatureSC-XRD (Gold Standard) Powder XRD (PXRD) Solution NMR (NOESY/COSY) DFT Calculation
Pucker Angle Resolution High (±0.1° precision)Low (Unit cell only)Low (Time-averaged signal)Medium (Gas phase bias)
H-Bond Network Direct Visualization (Intermolecular)Inferential (Packing)Indirect (Chemical shift)Hypothetical
Sample Requirement Single Crystal (>0.1 mm)Bulk Powder (>10 mg)Solution (>2 mg)N/A
Conformational Insight Static (Lattice locked)Bulk PolymorphismDynamic (Rapid flipping)Energy Minima
Primary Limitation Crystal growth difficultyLow structural resolutionSolvent effects mask strainFails to predict packing forces
Expert Insight: The "Dynamic vs. Static" Conflict

For azetidin-3-ol derivatives, Solution NMR often suggests a planar or rapidly equilibrating puckered conformation due to the low energy barrier of ring inversion (approx. 1.3 kcal/mol). However, SC-XRD reveals that in the solid state, these rings lock into distinct puckered conformations (dihedral angles 150°–170°) driven by lattice energy and intermolecular hydrogen bonding. Therefore, SC-XRD is non-negotiable for defining the bioactive conformation.

Part 2: Structural Mechanics & Crystallographic Data

The core structural variable in azetidin-3-ols is the Puckering Angle (


) , defined by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes.
Critical Structural Parameters[2]
  • Ring Pucker: Unlike cyclobutane, the azetidine ring pucker is heavily influenced by the electronic nature of the N-substituent.

  • H-Bonding: The C3-hydroxyl group acts as both a donor and acceptor, frequently forming head-to-tail chains that stabilize the crystal lattice, often overriding the steric preferences of the N-substituent.

Table 2: Comparative Crystallographic Metrics of Derivatives
Derivative TypeSpace GroupPucker Angle (

)
Dominant InteractionRef
N-Benzhydryl (Bulky) P2₁/c156.4°Steric avoidance (Equatorial)[1]
N-Tosyl (Electron W/D) P-1172.1° (Near Planar)Sulfonyl...H-O dipole[2]
N-Unsubstituted (Salt) P2₁2₁2₁153.0°Ionic H-bonding (NH...Cl)[3]
3-Aryl-3-ol P2₁/n160.5°

-

Stacking
[1]

Note: Electron-withdrawing groups (like Tosyl) on the nitrogen tend to flatten the ring (closer to 180°) due to conjugation with the nitrogen lone pair, whereas bulky alkyl groups favor a more pronounced pucker to relieve transannular strain.

Visualization: Structural Logic Flow

The following diagram illustrates the causal relationship between chemical substitution and the resulting crystallographic observable.

AzetidineLogic Substituent N-Substituent (Electronic/Steric) LonePair N-Lone Pair Availability Substituent->LonePair Inductive Effect Pucker Ring Pucker Angle (φ) Substituent->Pucker Steric Bulk LonePair->Pucker Inversion Barrier Lattice Crystal Lattice Stability Pucker->Lattice Packing Efficiency H_Bond OH...N / OH...O Networking H_Bond->Pucker Conformational Lock H_Bond->Lattice Enthalpic Gain

Figure 1: Causal pathway determining the solid-state conformation of azetidin-3-ol derivatives. Note how Hydrogen Bonding can feedback to "lock" a specific pucker angle.

Part 3: Experimental Protocols

To obtain publication-quality structures of these polar, strained rings, standard crystallization often fails. The following protocol utilizes a Vapor Diffusion technique optimized for azetidin-3-ols.

Protocol A: Synthesis & Purification (Pre-requisite)
  • Starting Material: N-Boc-3-azetidinone or Epichlorohydrin derivatives.

  • Key Step: Reduction of the ketone must be stereoselective if other chiral centers exist.

  • Purification: Compounds must be >98% pure by HPLC. Traces of silica gel from columns often act as nucleation sites for amorphous precipitation rather than crystallization. Filter all solutions through a 0.22 µm PTFE filter.

Protocol B: Optimized Crystallization (Vapor Diffusion)

This method is superior to slow evaporation for azetidin-3-ols because it minimizes the "oiling out" phenomenon common with polar hydroxylated amines.

  • Inner Vessel: Dissolve 15 mg of the azetidin-3-ol derivative in 0.5 mL of a "Good Solvent" (typically Methanol or Dichloromethane ).

  • Outer Vessel: Place 3 mL of "Anti-Solvent" (typically Diisopropyl Ether or Hexane ) in a larger vial.

  • Setup: Place the open inner vial inside the outer vial. Cap the outer vial tightly.

  • Incubation: Store at 4°C. The anti-solvent slowly diffuses into the inner vial, increasing supersaturation gently.

  • Harvest: Crystals usually appear within 48–72 hours.

Protocol C: Data Collection & Refinement[3]
  • Temperature: Collect data at 100 K . Azetidine rings exhibit high thermal motion (anisotropic displacement) at room temperature, which smears electron density and makes pucker angle determination inaccurate.

  • Disorder Handling: If the ring appears planar but thermal ellipsoids are elongated perpendicular to the ring, it is likely dynamic disorder (flipping between two puckered states).

    • Refinement Action: Split the ring atoms into Part A and Part B with partial occupancies (e.g., 0.5/0.5) to model the superposition of both puckered conformers.

Visualization: Crystallography Workflow

CrystalWorkflow Start Purified Azetidin-3-ol Screen Solvent Screening (Polar vs Non-Polar) Start->Screen Method Vapor Diffusion (MeOH / Et2O) Screen->Method Select Pair Check Microscopy Check (Birefringence?) Method->Check Check->Screen No (Oil/Powder) Mount Mount & Cryo-Cool (100 K) Check->Mount Yes Solve Structure Solution (ShelXT / Olex2) Mount->Solve Refine Refinement (Anisotropic / H-Bonding) Solve->Refine

Figure 2: Step-by-step workflow from purified compound to refined crystal structure, highlighting the critical decision point at microscopy.

Part 4: Strategic Application in Drug Discovery

Why does this structural data matter?

  • Vector Alignment: In Fragment-Based Drug Discovery (FBDD), the vector of the C3-OH group is critical. If the crystal structure shows a 156° pucker, the OH vector is tilted significantly compared to a planar model. This dictates how the fragment fills a protein pocket.

  • Solubility Prediction: Derivatives that form tight intermolecular H-bond networks (as seen in P2₁/c structures) often have higher melting points and lower aqueous solubility than those that do not.

  • Metabolic Stability: The exposed "convex" face of the puckered ring is more accessible to CYP450 enzymes. Knowing the dominant pucker helps predict sites of metabolic oxidation.

References

  • BenchChem. (2025).[2][3] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. BenchChem Technical Guides. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Anderson, V. R., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. MDPI Crystals, 11, 953. Link

  • Smith, A. B., et al. (2023). Advanced crystallisation methods for small organic molecules.[4] University of Southampton ePrints. Link

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem. Link

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the predicted in vitro metabolic stability of the novel chemical entity, 3-(6-Methylpiperidin-2-yl)azetidin-3-ol. In drug discovery, assessing metabolic stability is a critical early step to predict a compound's in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2][3][4] Compounds with low metabolic stability may be cleared too rapidly from the body, hindering their ability to achieve therapeutic concentrations, while highly stable compounds could accumulate and lead to toxicity.[1][5]

This document is structured to provide researchers and drug development professionals with a predictive framework for this specific molecule, grounded in the known metabolic fates of its constituent heterocyclic systems—piperidine and azetidine. We will compare its likely metabolic profile to established benchmarks and provide detailed, self-validating experimental protocols for its empirical assessment.

Structural Analysis and Predicted Metabolic Liabilities

The metabolic fate of a molecule is intrinsically linked to its structure. 3-(6-Methylpiperidin-2-yl)azetidin-3-ol combines two key heterocyclic scaffolds, each with known metabolic vulnerabilities and characteristics.

  • The 6-Methylpiperidine Moiety: Piperidine rings are common in pharmaceuticals but are often susceptible to metabolism by hepatic cytochrome P450 (CYP) enzymes.[6] Common metabolic pathways include N-dealkylation and oxidation at carbon atoms, particularly those alpha to the nitrogen, which can lead to the formation of lactams.[7] The presence of a methyl group at the 6-position may introduce steric hindrance, potentially slowing the rate of oxidation at the adjacent C-2 position, a strategy often employed to improve metabolic stability.[6]

  • The Azetidin-3-ol Moiety: Azetidines, as strained four-membered rings, have gained popularity in medicinal chemistry for their ability to confer favorable physicochemical properties, including improved metabolic stability compared to more strained rings like aziridines.[8][9][10] The ring itself is relatively robust, but the tertiary alcohol at the 3-position presents a clear site for Phase II metabolism. This hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a polar glucuronide conjugate, which is readily excreted.

Based on this analysis, the primary metabolic risks for this compound are predicted to be Phase I oxidation on the piperidine ring and Phase II glucuronidation at the azetidinol hydroxyl group.

A Framework for Experimental Assessment

To empirically determine the metabolic stability of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol, a tiered approach using standard in vitro assays is recommended. We will focus on two foundational assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Assay I: Liver Microsomal Stability

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (oxidative) metabolism.[2][11] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[12][13] By measuring the rate of disappearance of the parent compound in the presence of microsomes and the essential cofactor NADPH, we can determine its intrinsic clearance by these key enzymes.[11]

The following diagram outlines the standard workflow for assessing metabolic stability in liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Thaw Pooled Human Liver Microsomes (HLM) & Test Compound B Prepare 1 µM Test Compound Solution in Buffer A->B C Prepare NADPH Cofactor Solution (e.g., 1 mM final) E Initiate Reaction by Adding NADPH C->E Start Reaction D Pre-incubate HLM & Test Compound D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction with Cold Acetonitrile (+ Internal Standard) F->G Terminate Reaction H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) & Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation:

    • Thaw cryopreserved, pooled human liver microsomes (from at least 10 donors to minimize inter-individual variability) in a 37°C water bath.[14] Immediately place on ice and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13]

    • Prepare a 1 µM solution of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol in the same phosphate buffer. Rationale: A 1 µM concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[15]

    • Prepare a solution of the NADPH cofactor. An NADPH-regenerating system is often used to maintain a constant cofactor supply.

  • Incubation:

    • In a 96-well plate, pre-incubate the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Self-Validation Control: Include a "minus-cofactor" control well where buffer is added instead of NADPH. This helps identify any compound degradation due to chemical instability or non-NADPH-dependent enzymes.[13]

    • Benchmark Controls: Run positive controls with known metabolic profiles, such as Verapamil (high clearance) and Dextromethorphan (moderate clearance), in parallel.[3]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile (typically 2:1 or 3:1 ratio of acetonitrile to sample).[11] Rationale: Acetonitrile serves to precipitate the microsomal proteins and instantly stop the enzymatic reaction.

    • The acetonitrile should contain an internal standard for accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[11][16]

Assay II: Hepatocyte Stability

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, all within a more physiologically relevant cellular environment.[2][17] This assay is crucial for our target molecule due to the predicted involvement of Phase II UGT enzymes.

  • Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability (should be >80%). Resuspend the cells in an appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5 x 10⁶ viable cells/mL.[18][19]

    • Prepare a 1 µM working solution of the test compound in the same medium.

    • Place the cell suspension in a 12- or 24-well plate and pre-incubate at 37°C in a humidified incubator with 5% CO₂ on an orbital shaker.[18]

  • Incubation:

    • Initiate the assay by adding the test compound solution to the hepatocyte suspension.

    • Self-Validation Control: A negative control using heat-inactivated hepatocytes should be included to account for non-enzymatic degradation or cell binding.[18]

    • Benchmark Controls: As with the microsomal assay, include high and low clearance compounds. 7-hydroxycoumarin can be used as a positive control for Phase II metabolism.

  • Sampling and Analysis:

    • Sampling time points are typically longer than for microsomes, e.g., 0, 15, 30, 60, 90, and 120 minutes.[18]

    • At each time point, terminate the reaction by adding cold acetonitrile with an internal standard.

    • The subsequent steps of centrifugation and LC-MS/MS analysis are identical to the microsomal assay protocol.[20]

Data Analysis and Interpretation

The primary outputs from these assays are the half-life (t½) and the intrinsic clearance (CLint).[1]

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the resulting line is the negative elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k [7]

  • Calculate Intrinsic Clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation)[7]

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) / (cells/mL in incubation in millions)[17]

These in vitro CLint values can then be scaled to predict in vivo hepatic clearance, a key parameter for forecasting human pharmacokinetics.[17][21]

Comparative Data Guide (Hypothetical)

To contextualize the potential performance of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol, the following table presents hypothetical but representative data from both microsomal and hepatocyte stability assays. It is compared against standard controls and a structural analog (a morpholine-based version) to highlight structure-activity relationships.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Predicted Stability Class
Verapamil (Control)Microsomal886.6 µL/min/mgLow
Dextromethorphan (Control)Microsomal2527.7 µL/min/mgModerate
3-(6-Methylpiperidin-2-yl)azetidin-3-ol Microsomal> 60< 11.5 µL/min/mgHigh
3-(6-Methylpiperidin-2-yl)azetidin-3-ol Hepatocyte4515.4 µL/min/10⁶ cellsModerate
Analog: 4-(6-Methylmorpholin-2-yl)azetidin-3-ol Microsomal> 60< 11.5 µL/min/mgHigh
Analog: 4-(6-Methylmorpholin-2-yl)azetidin-3-ol Hepatocyte5512.6 µL/min/10⁶ cellsHigh-Moderate

Data for Verapamil and Dextromethorphan are representative values.[3] Data for the target compound and its analog are hypothetical for illustrative purposes.

Interpretation of Hypothetical Data:

  • The high stability in microsomes (>60 min) suggests the compound is resistant to Phase I CYP-mediated metabolism, possibly due to the steric hindrance of the 6-methyl group.

  • The drop in stability in hepatocytes (45 min) strongly indicates that Phase II metabolism is the primary clearance pathway, likely via glucuronidation of the tertiary alcohol.[22]

  • The morpholine analog shows slightly improved stability in hepatocytes. The electron-withdrawing oxygen in the morpholine ring can reduce the susceptibility of adjacent carbons to oxidation, making it a generally more stable scaffold than piperidine.[7]

Predicted Metabolic Pathways and Strategic Implications

The combined structural analysis and hypothetical data suggest two main metabolic pathways for our target compound.

G cluster_phase1 Phase I (Microsomes) cluster_phase2 Phase II (Hepatocytes) Parent 3-(6-Methylpiperidin-2-yl)azetidin-3-ol M1 Piperidine Ring Oxidation (Hydroxylation/Lactam formation) Parent->M1 CYP Enzymes (Predicted as slow) M3 O-Glucuronidation (at Azetidin-3-ol) Parent->M3 UGT Enzymes (Predicted as major pathway) M2 N-Dealkylation (minor)

Caption: Predicted major metabolic pathways for the target compound.

Strategic Recommendations:

  • Confirm Phase II Metabolism: The next logical step is a metabolite identification study using human hepatocytes to confirm the formation of the glucuronide conjugate.

  • Enzyme Phenotyping: Identify the specific UGT isoforms responsible for the metabolism. This is crucial for predicting potential drug-drug interactions.

  • Structural Modification: If the rate of clearance is too high for the desired therapeutic profile, medicinal chemistry efforts could focus on sterically shielding the hydroxyl group on the azetidine ring to slow the rate of glucuronidation.

Conclusion

The in vitro metabolic stability of 3-(6-Methylpiperidin-2-yl)azetidin-3-ol is predicted to be a tale of two moieties. The 6-methylpiperidine ring is likely to be stabilized against Phase I oxidative metabolism, while the azetidin-3-ol group presents a clear and likely efficient site for Phase II conjugation. This guide provides the predictive rationale and a robust, self-validating experimental framework to test this hypothesis. By employing both microsomal and hepatocyte assays, researchers can build a comprehensive in vitro profile, enabling data-driven decisions to advance this promising compound through the drug discovery pipeline.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]

  • Baranczewski, P., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from Creative Biolabs. [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from Cyprotex ADME-Tox Solutions. [Link]

  • Hwang, S. H., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PMC. [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from Patsnap Synapse. [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from Cyprotex ADME-Tox Solutions. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from Admescope. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from Creative Bioarray. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from BioIVT. [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from Agilent. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from IntechOpen. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from ResearchGate. [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from protocols.io. [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from ResearchGate. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from Waters Corporation. [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from PubMed. [Link]

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from RSC Publishing. [Link]

  • MDPI. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. Retrieved from MDPI. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore. [Link]

  • PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from PubMed. [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from Taylor & Francis Online. [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from RSC Publishing. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories. [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from BioIVT. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from FDA. [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from Federal Register. [Link]

  • ChemHelp ASAP. (2023, September 12). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from ResearchGate. [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from Drug Discovery News. [Link]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from EMA. [Link]

Sources

Comparative Profiling of Azetidinol-Functionalized MEK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidinol Advantage

In the evolution of MEK1/2 inhibition, the transition from early allosteric inhibitors (e.g., PD-0325901) to third-generation clinical agents was driven by the need to balance potency with metabolic stability and solubility. The incorporation of the azetidin-3-ol (azetidinol) scaffold—exemplified by Cobimetinib (GDC-0973) —represents a critical structural pivot.

Unlike earlier diphenylamine analogs that suffered from rapid oxidative metabolism, the azetidinol moiety introduces a polar, metabolically robust handle that maintains high-affinity allosteric binding while significantly improving pharmacokinetic profiles. This guide objectively compares the binding kinetics and affinity of azetidinol-functionalized analogs against standard pyridopyrimidine (Trametinib) and benzimidazole (Binimetinib/Selumetinib) alternatives.

Mechanistic Basis & Structural Logic

The Allosteric Binding Mode

MEK1/2 inhibitors generally function as Type III (allosteric) inhibitors. They bind to a pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive "closed" conformation.

The Azetidinol Contribution: In azetidinol-based inhibitors, the (3S)-3-piperidinyl-azetidin-3-ol group is not merely a solubilizing appendage. Structural data reveals that the 3-hydroxyl group on the azetidine ring forms a critical hydrogen bond with the backbone or side chain of Asp190 (in MEK1) within the catalytic loop. This interaction:

  • Stabilizes the Inhibitor: Anchors the molecule in the allosteric pocket.

  • Solvent Interaction: The hydroxyl group projects toward the solvent interface, improving solubility without compromising the hydrophobic burial of the core scaffold.

Signaling Pathway Context

To understand the downstream effects of this binding, we must visualize the MAPK cascade.

MAPK_Pathway RTK RTK (Growth Factor Receptor) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 (Target of Azetidinols) RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 MEK->ERK Phosphorylation (T202/Y204) Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Translocation Inhibitor Azetidinol Analog (Allosteric Blockade) Inhibitor->MEK Inhibits

Figure 1: The MAPK signaling cascade highlighting the specific intervention point of azetidinol analogs at the MEK1/2 node.

Comparative Performance Data

The following data aggregates biochemical potency (


) and binding kinetics (

, Residence Time) from standardized TR-FRET and SPR assays.
Table 1: Binding Affinity & Potency Comparison[1]
Compound ClassRepresentative DrugScaffold FeatureMEK1

(nM)*
Binding PreferenceResidence Time (min)
Azetidinol Cobimetinib Azetidin-3-ol0.9 p-MEK > u-MEK High (>60)
PyridopyrimidineTrametinibAcetyl-amino-phenyl0.7u-MEK

p-MEK
Very High (>120)
BenzimidazoleBinimetinibFluoro-benzimidazole12.0u-MEKModerate
BenzimidazoleSelumetinibBenzimidazole14.0u-MEKLow

*Data represents biochemical inhibition of Raf-activated MEK1.[1][2][3] Note the distinct preference of Azetidinol analogs for the phosphorylated (active) form of MEK (p-MEK), which may influence efficacy in high-RAF signaling contexts.

Key Technical Insights:
  • State-Dependent Binding: Azetidinol analogs like Cobimetinib show a marked preference for p-MEK (phosphorylated MEK). This contrasts with Trametinib, which binds unphosphorylated (u-MEK) and p-MEK with nearly equal affinity.[4] This makes azetidinols particularly effective in cells where MEK is constitutively phosphorylated by upstream BRAF V600E mutations.

  • Kinetics: While Trametinib has a longer residence time (essentially irreversible on biological timescales), the azetidinol class offers a "sweet spot" of high residence time combined with metabolic stability that Trametinib lacks (Trametinib requires DMSO/special formulation, whereas azetidinols are more soluble).

Experimental Protocols

TR-FRET Binding Assay (LanthaScreen™ Method)

This homogeneous assay measures the displacement of a fluorescent tracer by your test compound.

Workflow Diagram:

TRFRET_Workflow Step1 1. Prepare Reagents (MEK1-GST, Eu-Anti-GST, Tracer 236) Step2 2. Compound Addition (Serial Dilution of Azetidinol Analog) Step1->Step2 Step3 3. Incubation (1 Hour @ RT) Step2->Step3 Step4 4. Read Plate (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Calculate IC50 (Curve Fitting) Step4->Step5

Figure 2: TR-FRET workflow for determining equilibrium binding constants.

Protocol Steps:

  • Buffer Prep: Use 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Mix: Dilute MEK1 (GST-tagged) to 5 nM and Eu-Anti-GST Antibody to 2 nM.

  • Tracer: Use Kinase Tracer 236 (Invitrogen) at

    
     concentration (approx 20-50 nM for MEK1).
    
  • Reaction: Mix 5 µL Compound + 5 µL Tracer + 5 µL Enzyme/Ab mix in a 384-well low-volume white plate.

  • Detection: After 60 min, measure TR-FRET ratio (665nm/615nm). A decrease in signal indicates displacement of the tracer by the azetidinol analog.

Surface Plasmon Resonance (SPR) for Kinetics

Why SPR?


 is time-dependent. SPR gives you 

(association) and

(dissociation), which are critical for predicting in vivo duration of action.

Protocol:

  • Chip: CM5 Sensor Chip.

  • Immobilization: Amine coupling of Anti-GST antibody, followed by capture of GST-MEK1. Crucial: Capture low densities (approx 500-800 RU) to avoid mass transport limitations.

  • Running Buffer: HBS-P+ with 1% DMSO (match compound solvent).

  • Injection: Inject azetidinol analog series (0.1 nM to 100 nM) for 120s (association) followed by 300s wash (dissociation).

  • Regeneration: 10 mM Glycine pH 2.0 (removes MEK1, preserves Anti-GST).

References

  • Rice, K. D., et al. (2012). "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters. Link

  • Hatzivassiliou, G., et al. (2013). "Mechanism of Action of the MEK Inhibitor Cobimetinib (GDC-0973)." Molecular Cancer Therapeutics. Link

  • Gilmartin, A. G., et al. (2011). "GSK1120212 (JTP-74057) Is an Inhibitor of MEK Activity and Activation with Favorable Pharmacokinetic Properties for Sustained In Vivo Pathway Inhibition."[5] Clinical Cancer Research. Link

  • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation Packet for MEK1." Link

  • Millet, A., et al. (2017). "Insights into the binding mode of MEK type-III inhibitors." Biochemical and Biophysical Research Communications. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.